molecular formula C11H11NO B1609948 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one CAS No. 357426-13-2

4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

Cat. No.: B1609948
CAS No.: 357426-13-2
M. Wt: 173.21 g/mol
InChI Key: DTPZUFKPINOVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one is a versatile benzoazepine-based scaffold of significant interest in medicinal chemistry and pharmaceutical research. This core structure is closely related to compounds used in the synthesis of complex molecules, such as the smoking cessation therapeutic Varenicline . As a key intermediate, it serves as a valuable building block for the exploration of structure-activity relationships (SAR), particularly in the development of kinase inhibitors . Research into analogous compounds within the azepine and paullone families has demonstrated their potential as biochemical tools for inhibiting cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) . Furthermore, recent studies on related paullone-derived structures have highlighted promising antiparasitic properties, including activity against Trypanosoma brucei brucei , indicating the broader therapeutic potential of this chemical class . The compound is provided with guaranteed high purity and is intended for use in laboratory research to develop novel bioactive molecules. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-10-5-7(6-12-11)8-3-1-2-4-9(8)10/h1-4,7,10H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPZUFKPINOVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)C1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435965
Record name 1,3,4,5-Tetrahydro-2H-1,5-methano-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357426-13-2
Record name 1,3,4,5-Tetrahydro-1,5-methano-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357426-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4,5-Tetrahydro-2H-1,5-methano-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,5-tetrahydro-2H-1,5-methano-3-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Mastering Solubility: A Technical Guide for the Characterization of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for understanding and determining the solubility of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one, a compound of interest in contemporary drug discovery. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its accurate measurement, and explore mathematical models for data correlation and thermodynamic analysis. This document is designed to equip researchers with the necessary tools and knowledge to conduct thorough solubility studies, ensuring a solid foundation for formulation development and preclinical assessment.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, few physicochemical properties are as fundamental as solubility. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, directly influences the bioavailability of orally administered drugs.[1] A drug must be in solution at the site of absorption to be transported across biological membranes and enter systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to high required doses and variable therapeutic outcomes.[1]

The compound 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one belongs to the benzazepine class of compounds, a scaffold of significant interest in medicinal chemistry. Understanding its solubility profile in a range of organic solvents is crucial for several reasons:

  • Preformulation Studies: Establishing a comprehensive solubility profile is a cornerstone of preformulation, guiding the selection of appropriate excipients and dosage forms.[3]

  • Process Chemistry: Knowledge of solubility in various organic solvents is essential for the design of efficient crystallization and purification processes.

  • Predictive Modeling: Experimental solubility data can be used to develop and validate in-silico models that predict the solubility of related compounds, accelerating the drug discovery process.[4][5]

This guide will provide a systematic approach to characterizing the solubility of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one, enabling researchers to make informed decisions throughout the drug development pipeline.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. The key factors influencing solubility include:

  • Polarity: The presence of polar functional groups, such as the ketone and the secondary amine in 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one, will influence its interaction with polar and non-polar solvents.

  • Hydrogen Bonding: The ability of the compound to act as a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen and nitrogen) will significantly impact its solubility in protic solvents.

  • Molecular Structure: The rigid, bridged structure of the molecule will affect its crystal lattice energy, which must be overcome for dissolution to occur.

A thorough understanding of these principles is essential for selecting an appropriate range of solvents for solubility screening and for interpreting the resulting data.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the static equilibrium method .[3] This section provides a detailed protocol for this technique.

Materials and Equipment
  • 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, toluene)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the static equilibrium method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one to several glass vials. The excess solid ensures that the solution reaches saturation.

    • Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator or water bath set to the desired temperature (e.g., 298.15 K, 310.15 K). It is advisable to determine solubility at different temperatures to assess the temperature dependence.[3]

    • Allow the samples to equilibrate for a sufficient period (typically 48-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration within the range of the calibration curve.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one.

    • Prepare a series of standard solutions of known concentrations to construct a calibration curve.

    • Inject the diluted samples and the standard solutions into the HPLC system.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

Data Analysis and Modeling

Once experimental solubility data has been obtained, it can be further analyzed using mathematical models to gain deeper insights into the dissolution process.

Data Presentation

Experimental solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

SolventTemperature (K)Solubility (mg/mL)Solubility (mol/L)Mole Fraction (x)
Methanol298.15Experimental DataCalculatedCalculated
310.15Experimental DataCalculatedCalculated
Ethanol298.15Experimental DataCalculatedCalculated
310.15Experimental DataCalculatedCalculated
Acetone298.15Experimental DataCalculatedCalculated
310.15Experimental DataCalculatedCalculated
...............
Thermodynamic Models

Several semi-empirical models can be used to correlate the experimental solubility data with temperature.[3]

  • Modified Apelblat Model: This model is widely used to describe the temperature dependence of solubility. The equation is as follows:

    ln(x) = A + B/T + C ln(T)

    where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are the model parameters.[3]

  • van't Hoff Model: This model relates the logarithm of the mole fraction solubility to the reciprocal of the absolute temperature:

    ln(x) = a + b/T

    where a and b are the model parameters.[3]

Thermodynamic Analysis

From the temperature-dependent solubility data, important thermodynamic parameters of dissolution can be calculated, including the Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution.[3] These parameters provide valuable information about the spontaneity and the driving forces of the dissolution process.

The van't Hoff equation can be used to determine the enthalpy of solution. A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature.[3]

Caption: Logical flow for thermodynamic analysis of solubility data.

Conclusion and Future Directions

A thorough understanding of the solubility of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one in a range of organic solvents is a prerequisite for its successful development as a therapeutic agent. The experimental and analytical framework presented in this guide provides a robust methodology for obtaining high-quality, reliable solubility data. This data will be instrumental in guiding formulation strategies, optimizing manufacturing processes, and ultimately, contributing to the development of a safe and effective medicine.

Future work should focus on expanding the solubility profile to include biocompatible solvent systems and biorelevant media to better predict in vivo performance. Additionally, the experimental data generated can serve as a valuable training set for the development of quantitative structure-property relationship (QSPR) models to predict the solubility of other novel benzazepine derivatives.

References

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 7, 2026, from [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved February 7, 2026, from [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed. Retrieved February 7, 2026, from [Link]

Sources

The Benzo[d]azepinone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[d]azepinone scaffold, a privileged heterocyclic system, has emerged from the shadow of its more famous cousins, the benzodiazepines, to carve out its own significant niche in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of benzo[d]azepinone compounds. We will traverse the timeline from the early, classical ring-expansion reactions to the sophisticated, modern catalytic methodologies that have enabled the synthesis of complex, therapeutically important molecules. A detailed case study on the industrial synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist, will illuminate the practical application of these synthetic strategies. Furthermore, this guide will delve into the rich medicinal chemistry of benzo[d]azepinones, focusing on their mechanism of action as vasopressin receptor antagonists and the critical structure-activity relationships that govern their potency and selectivity. This comprehensive overview is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this fascinating and impactful class of compounds.

A Serendipitous Legacy: The Dawn of Seven-Membered Heterocycles

The story of the benzo[d]azepinone core is intrinsically linked to the groundbreaking discovery of the benzodiazepines. In 1955, a chemist at Hoffmann-La Roche, Leo Sternbach, serendipitously synthesized the first benzodiazepine, chlordiazepoxide, which was marketed as Librium in 1960.[1][2] This was followed by the development of the blockbuster drug diazepam (Valium) in 1963.[2] These discoveries ignited a fervent interest in fused seven-membered heterocyclic systems, paving the way for the exploration of related scaffolds, including the benzo[d]azepinones.

While the initial focus was on the 1,4-benzodiazepine core, early synthetic explorations into related seven-membered rings were underway. The first synthesis of a 1,5-benzodiazepine derivative was reported as early as 1907 by Thiele and Stemming, achieved through the condensation of o-phenylenediamine with acetylacetone.[3] This early work, though not directly on the benzo[d]azepinone core, laid the foundational chemical principles for constructing fused seven-membered rings.

The benzo[d]azepinone scaffold itself, characterized by a fusion of a benzene ring and a seven-membered lactam ring, presented unique synthetic challenges. Early methods for the construction of this core often relied on classical name reactions that involved ring expansion of smaller, more readily accessible cyclic precursors.

The Alchemical Forge: Evolution of Synthetic Methodologies

The synthesis of the benzo[d]azepinone core has undergone a remarkable evolution, moving from often harsh and low-yielding classical methods to elegant and efficient modern catalytic strategies.

Classical Approaches: The Era of Ring Expansions

The initial forays into benzo[d]azepinone synthesis were dominated by ring expansion reactions of six-membered cyclic ketones. These methods, while foundational, often suffered from a lack of regioselectivity and the need for harsh reaction conditions.

  • The Schmidt Reaction: This reaction involves the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. The insertion of a nitrogen atom into the carbon-carbon bond adjacent to the carbonyl group results in the formation of a lactam. For the synthesis of benzo[d]azepinones, a substituted tetralone is typically used as the starting material. However, a significant drawback of the Schmidt reaction is the potential for the formation of regioisomers, as the nitrogen can insert on either side of the carbonyl group.[4]

    Schmidt_Reaction Tetralone Substituted Tetralone HN3 HN₃, H⁺ Tetralone->HN3 Benzo_d_azepinone Benzo[d]azepin-2-one HN3->Benzo_d_azepinone Major Product Regioisomer Regioisomeric Benzo[c]azepin-1-one HN3->Regioisomer Minor Product

  • The Beckmann Rearrangement: A related and widely used method is the Beckmann rearrangement, which involves the acid-catalyzed rearrangement of an oxime derived from a cyclic ketone. Similar to the Schmidt reaction, when applied to unsymmetrical tetralone oximes, it can lead to a mixture of regioisomeric lactams.

Modern Marvels: The Rise of Catalytic and Convergent Syntheses

The limitations of classical methods spurred the development of more sophisticated and controlled synthetic strategies. Modern approaches often employ transition metal catalysis and convergent bond-forming reactions to achieve higher yields, regioselectivity, and functional group tolerance. These methods include metal-catalyzed intramolecular hydroamination, carbopalladation, amidation, and Friedel-Crafts alkylation. [5][6] A notable modern approach involves the intramolecular C-N bond coupling of strategically designed precursors. For instance, a facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives has been developed via a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. [7]While targeting a different isomer, this methodology showcases the power of modern catalysis in constructing these seven-membered rings.

A Case Study in Precision: The Synthesis of Tolvaptan

The therapeutic importance of benzo[d]azepinones is exemplified by Tolvaptan (marketed as Samsca® and Jynarque®), a selective, competitive vasopressin V2 receptor antagonist. [8]It is used to treat hyponatremia (low blood sodium levels) associated with various conditions. [8][9]The synthesis of this complex molecule is a testament to the advancements in organic synthesis.

The industrial synthesis of Tolvaptan is a multi-step process that involves the careful construction of the benzo[d]azepinone core and the subsequent elaboration of its substituents.

Synthesis of the Benzo[d]azepinone Core Intermediate

A key intermediate in the synthesis of Tolvaptan is 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. An improved process for its preparation involves the reaction of 7-chloro-4-ethoxycarbonyl-5-oxo-N-p-toluenesufonyl-2,3,4,5-tetrahydro-1H-benzazepine with sulfuric acid, followed by neutralization. [10] Experimental Protocol: Synthesis of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

  • Reaction Setup: To a solution of 7-chloro-4-ethoxycarbonyl-5-oxo-N-p-toluenesufonyl-2,3,4,5-tetrahydro-1H-benzazepine, add aqueous sulfuric acid.

  • Heating: Maintain the reaction mixture at a temperature above 50°C (preferably 65-85°C).

  • Cooling: Cool the reaction mass to room temperature.

  • Quenching: Pour the reaction mass into ice water.

  • Neutralization: Adjust the pH of the reaction mass to approximately 7.0-8.5 with a suitable base (e.g., sodium hydroxide).

  • Isolation: Isolate the precipitated 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine by filtration.

Final Assembly of Tolvaptan

The final steps of the Tolvaptan synthesis involve the coupling of the benzo[d]azepinone core with a substituted benzoyl chloride derivative, followed by a reduction. A process for preparing the key intermediate, 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, has been developed with improved yields. [11]The final step is the reduction of the ketone at the 5-position to a hydroxyl group using a reducing agent like sodium borohydride.

Tolvaptan_Synthesis cluster_core Core Synthesis cluster_coupling Coupling and Reduction Start_Core Substituted Benzazepine Precursor H2SO4 1. H₂SO₄, Heat 2. Neutralization Start_Core->H2SO4 Core_Intermediate 7-chloro-5-oxo-2,3,4,5- tetrahydro-1H-1-benzazepine H2SO4->Core_Intermediate Coupling Amide Coupling Core_Intermediate->Coupling Side_Chain Substituted Benzoyl Chloride Side_Chain->Coupling Coupled_Product Tolvaptan Precursor (5-oxo) Coupling->Coupled_Product Reduction NaBH₄ Coupled_Product->Reduction Tolvaptan Tolvaptan Reduction->Tolvaptan V2R_Antagonism cluster_vasopressin Normal Vasopressin Action cluster_tolvaptan Tolvaptan Action Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R AC Adenylate Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates AQP2_Vesicles Aquaporin-2 Vesicles PKA->AQP2_Vesicles phosphorylates Membrane_Insertion Membrane Insertion AQP2_Vesicles->Membrane_Insertion Water_Reabsorption Water Reabsorption Membrane_Insertion->Water_Reabsorption Tolvaptan Tolvaptan V2R_blocked V2 Receptor (Blocked) Tolvaptan->V2R_blocked antagonizes No_AC_activation No Adenylate Cyclase Activation V2R_blocked->No_AC_activation Reduced_Water_Reabsorption Reduced Water Reabsorption No_AC_activation->Reduced_Water_Reabsorption

Caption: Mechanism of vasopressin V2 receptor antagonism by Tolvaptan.

Structure-Activity Relationships (SAR)

The development of potent and selective vasopressin receptor antagonists has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features of the benzo[d]azepinone core that are critical for high-affinity binding to the V2 receptor.

Table 1: Key SAR Insights for Benzo[d]azepinone-based V2 Receptor Antagonists

Position on Benzo[d]azepinone CoreImpact of Substitution on V2 Receptor Antagonist Activity
N1-substituent Large, lipophilic groups are generally favored for potent V2 antagonism. The benzoyl moiety in Tolvaptan is crucial for its high affinity.
C5-substituent A hydroxyl group at this position, as seen in Tolvaptan, is important for activity.
C7-substituent Electron-withdrawing groups, such as the chloro group in Tolvaptan, generally enhance antagonist activity.
Aromatic Ring Substituents The nature and position of substituents on the N1-benzoyl group significantly influence potency and selectivity. The ortho-methyl group on the terminal benzoyl ring of Tolvaptan is a key feature.

Recent research has also highlighted the importance of the residence time of V2R antagonists for their in vivo efficacy. Subtle structural modifications to the benzo[d]azepinone scaffold can dramatically alter the binding kinetics without significantly affecting affinity, offering a promising avenue for the development of more efficacious drugs.

The journey of the benzo[d]azepinone core, from its conceptual beginnings in the era of benzodiazepine discovery to its current status as a cornerstone of important therapeutics, is a compelling narrative of chemical innovation. The evolution of synthetic methodologies has been instrumental in unlocking the full potential of this versatile scaffold, enabling the creation of complex and highly functionalized molecules like Tolvaptan.

Looking ahead, the exploration of novel synthetic routes that offer even greater efficiency, stereocontrol, and sustainability will continue to be a major focus. Furthermore, the application of the benzo[d]azepinone template in the design of ligands for other biological targets is a burgeoning area of research. Recent studies have explored their potential as ROCK inhibitors and bivalent BET inhibitors, suggesting that the therapeutic utility of this remarkable scaffold is far from exhausted.

References

  • Thiele, J., & Stemming, G. (1907). Über die Einwirkung von Acetylaceton auf o-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft, 40(1), 955-959. [Link]

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(2), 84-86. [Link]

  • Wang, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 2014. [Link]

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). Khimiya Geterotsiklicheskikh Soedinenii, 52(2), 84-86. [Link]

  • Reeder, E., & Sternbach, L. H. (1968). U.S. Patent No. 3,371,085. Washington, DC: U.S.
  • Patil, S. S., et al. (2016). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Catalysts, 2016, 8594241. [Link]

  • Scott, J. S., et al. (2021). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 816-822. [Link]

  • Various Authors. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted... ResearchGate. [Link]

  • Jantan, I., et al. (2021). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Omega, 6(35), 22863-22875. [Link]

  • PubChem. (n.d.). Tolvaptan. National Center for Biotechnology Information. [Link]

  • Di Mola, A., et al. (2022). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Medicinal Chemistry, 13(10), 1269-1281. [Link]

  • Wikipedia. (n.d.). Tolvaptan. [Link]

  • Sethi, M. K., et al. (2014). Synthesis and Characterization of Tolvaptan Impurities. Advances in Chemistry, 2014, 724801. [Link]

  • Verbalis, J. G. (2014). Vasopressin receptor antagonists. Journal of Clinical Endocrinology & Metabolism, 99(4), 1048-1051. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. [Link]

  • Lee, H., et al. (2022). Benzodiazepine Derivatives as Potent Vasopressin V2 Receptor Antagonists for the Treatment of Autosomal Dominant Kidney Disease. Journal of Medicinal Chemistry, 65(11), 7796-7811. [Link]

  • van der Lee, M. M. C., et al. (2023). Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. Journal of Medicinal Chemistry, 66(6), 4059-4071. [Link]

  • Slideshare. (2016). Benzodiazepines--Medicinal Chemistry. [Link]

  • Reddy, M. S., et al. (2012).
  • Griffin, C. E., et al. (2013). The history of benzodiazepines. American Journal of Therapeutics, 20(5), 543-551. [Link]

  • Schrier, R. W. (2008). Tolvaptan. Nature Reviews Nephrology, 4(10), 541-542. [Link]

  • Li, X., et al. (2017). A kind of preparation method of tolvaptan. CN 106883175 A.
  • Otsuka Pharmaceutical Co., Ltd. (n.d.). The Discovery of Samsca® (Tolvaptan): The First Oral Nonpeptide Vasopressin Receptor Antagonist. ResearchGate. [Link]

  • Sum, F. W., et al. (2003). Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2195-2198. [Link]

  • SAMSCA® (tolvaptan) website. (n.d.). Mechanism of Action. [Link]

  • Sawyer, W. H., & Manning, M. (1984). The development of vasopressin antagonists. Federation Proceedings, 43(1), 87-90. [Link]

  • Monga, V., et al. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry, 98, 103668. [Link]

  • The Recovery Village. (2023). A Brief History Of Benzodiazepines. [Link]

  • Reddy, M. S., et al. (2013).
  • Matthews, J. M., et al. (2004). Potent nonpeptide vasopressin receptor antagonists based on oxazino- and thiazinobenzodiazepine templates. Bioorganic & Medicinal Chemistry Letters, 14(11), 2747-2752. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tolvaptan? [Link]

  • GDC Classes. (2019, May 20). SAR OF BENZODIAZEPINES | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]

  • Kincses, A., et al. (2023). Vasopressin receptor antagonists: a patent summary (2018-2022). Expert Opinion on Therapeutic Patents, 33(7), 475-488. [Link]

  • Martin, I. L., & Huckerby, T. N. (1985). Structure-Activity Relationships at the Benzodiazepine Receptor. In Actions and Interactions of GABA and Benzodiazepines (pp. 3-24). Springer, Boston, MA. [Link]

  • Baud, M. G. J., & Lin-Shiao, E. (2015). New synthetic routes to Triazolo-benzodiazepine analogues. University of Dundee. [Link]

  • Rodi, Y. K., & Essassi, E. M. (2024). BENZODIAZEPINES: A BRIEF HISTORY AND DEVELOPMENT. Journal Marocain de Chimie Hétérocyclique, 23(4), 31-48. [Link]

  • Eureka. (n.d.). Method for preparing tolvaptan intermediate. Patsnap. [Link]

  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. [Link]

  • da C. M. de Barros, M., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2736. [Link]

  • Li, B., et al. (2025). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. [Link]

  • Gante, J. (2010). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 15(12), 8895-8919. [Link]

Sources

A Technical Guide to 1,5-Methanobenzo[d]azepine Derivatives: A Novel sp3-Rich Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary landscape of medicinal chemistry, the strategic move away from flat, aromatic molecules towards three-dimensional, C(sp3)-rich scaffolds is a paramount strategy for discovering novel therapeutics with improved physicochemical properties and biological specificity.[1][2] This guide introduces the 1,5-methanobenzo[d]azepine core, a rigid, bridged bicyclic amine, as a promising and underexplored scaffold. By providing a constrained three-dimensional architecture, this framework offers a unique opportunity to explore chemical space beyond the confines of traditional benzazepine derivatives. This document provides a forward-looking analysis of this novel scaffold, including proposed synthetic strategies, potential therapeutic applications based on bioisosteric principles, and postulated structure-activity relationships to guide future drug development endeavors.

Introduction: Escaping Flatland in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable pharmacokinetic profiles, including issues with metabolic stability and aqueous solubility. The concept of "escaping flatland" advocates for the incorporation of greater three-dimensional character into drug candidates to overcome these limitations.[1] Saturated bioisosteres of common aromatic motifs can enhance receptor complementarity, improve solubility, and offer novel intellectual property.[2][3][4][5]

The 1,5-methanobenzo[d]azepine scaffold is a prime example of such a C(sp3)-rich bioisostere. It can be viewed as a rigidified, bridged analog of the well-known tetrahydrobenzo[d]azepine nucleus, which is a core component of various biologically active compounds. This guide serves as a technical prospectus, synthesizing data from related chemical series to build a compelling case for the investigation and development of 1,5-methanobenzo[d]azepine derivatives.

The 1,5-Methanobenzo[d]azepine Core: A Structural Overview

The defining feature of the 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine scaffold is the ethano-bridge connecting the C1 and C5 positions of the benzo[d]azepine system. This bridge locks the seven-membered azepine ring into a rigid, bicyclo[3.2.1]octane-like conformation fused to a benzene ring.

cluster_0 1,5-Methanobenzo[d]azepine Core core

Caption: The rigid tricyclic core of 1,5-methanobenzo[d]azepine.

This rigidity has profound implications for drug design:

  • Reduced Conformational Entropy: Upon binding to a biological target, the molecule pays a lower entropic penalty, which can lead to higher binding affinity.

  • Precise Vectorial Display of Substituents: Functional groups appended to the scaffold are held in well-defined spatial orientations, allowing for more precise probing of receptor binding pockets and potentially enhancing selectivity.

  • Improved Physicochemical Properties: The increased sp3-character generally leads to improved aqueous solubility and can disrupt metabolic pathways associated with aromatic rings.[6]

Proposed Synthetic Strategies

While literature on the direct synthesis of the 1,5-methanobenzo[d]azepine core is sparse, efficient routes can be rationally designed based on established methods for constructing bridged bicyclic systems and the known synthesis of its regioisomers.

Strategy via Cyclobutane Intermediates

A highly promising approach adapts the synthesis of the isomeric 1,3,4,5-tetrahydro-2H-3,5-methanobenzo[b]azepines.[6][7] This strategy hinges on the construction of a suitably functionalized cyclobutane which is then used to form the fused azepine ring. A plausible route to the 1,5-methanobenzo[d]azepine core is outlined below.

G start 2-Bromobenzylamine step1 Alkylation with 3-oxocyclobutyl derivative start->step1 step2 Intermediate A (N-benzylated cyclobutanone) step1->step2 e.g., 3-oxocyclobutane-1-carboxylic acid derivative step3 Intramolecular Friedel-Crafts Acylation step2->step3 Lewis Acid (e.g., PPA, AlCl3) step4 Tricyclic Ketone step3->step4 step5 Reductive Amination or Reduction & Cyclization step4->step5 e.g., 1. NaBH4 2. MsCl, Et3N 3. Heat end 1,5-Methanobenzo[d]azepine Core step5->end

Caption: Proposed synthetic workflow for the 1,5-methanobenzo[d]azepine core.

The key transformation is the intramolecular Friedel-Crafts acylation, which forges the benzo-fused ring system and establishes the bridged architecture. This approach is highly modular, allowing for the introduction of diversity elements on both the aromatic ring (by starting with substituted 2-bromobenzylamines) and the cyclobutane precursor.

Alternative Strategies

Other established methodologies for creating bridged nitrogen heterocycles could also be adapted:

  • Oxidative Cleavage and Ring Closure: A classic approach involves the oxidative cleavage of a precursor like 2,3-dioxobenzonorbornene to a dicarboxylic acid, followed by anhydride/imide formation and reduction. This method was successfully used to synthesize the isomeric 1,5-methano-1H-3-benzazepine.[8]

  • Intramolecular C-H Amination: Modern methods using photoredox or transition metal catalysis can forge the final C-N bond via direct amination of a remote C-H bond, offering a potentially more efficient and atom-economical route.[9]

  • "Cut-and-Sew" Reactions: Transition-metal-catalyzed reactions of benzocyclobutenones can be used to deconstruct and rebuild molecular architectures to form complex bridged and fused rings.[10]

Exemplary Experimental Protocol: Intramolecular Cyclization

The following protocol is a hypothetical but mechanistically sound procedure for the key cyclization step, adapted from related literature.[6]

Synthesis of the Tricyclic Ketone Intermediate via Intramolecular Friedel-Crafts Acylation

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the N-(2-bromobenzyl)-3-oxocyclobutane-1-carboxamide precursor (1.0 eq).

  • Solvent and Catalyst Addition: Add polyphosphoric acid (PPA) (10-20 wt eq) as both the solvent and catalyst.

  • Reaction Execution: Heat the stirred mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired tricyclic ketone intermediate.

Self-Validation: The integrity of the protocol is validated by the expected spectroscopic data for the product. ¹H and ¹³C NMR will confirm the formation of the new C-C bond and the rigid structure, while High-Resolution Mass Spectrometry (HRMS) will verify the elemental composition.

A Prospective View on Biological Activity and Therapeutic Targets

While no biological data currently exists for 1,5-methanobenzo[d]azepine derivatives, the extensive pharmacology of related benzazepine structures provides a strong basis for hypothesizing their potential therapeutic applications.

Therapeutic AreaRationale and Potential Targets
Central Nervous System (CNS) The broader class of benzodiazepines are well-known anxiolytics, sedatives, and anticonvulsants acting as positive allosteric modulators of GABA-A receptors.[11] The rigid 1,5-methano scaffold could impart subtype selectivity, potentially separating desired anxiolytic effects from undesired sedation.
Oncology Certain 1,5-benzothiazepine derivatives have demonstrated promising cytotoxic activity against cancer cell lines, with IC50 values in the low micromolar range.[12] Potential targets include protein kinases or other enzymes involved in cell proliferation.
Antimicrobial Novel 1,5-benzodiazepine derivatives have shown potent antifungal and antibacterial activity, with MIC values significantly lower than reference drugs in some cases. The rigid scaffold could optimize interactions with microbial targets.

The constrained nature of the 1,5-methano bridge is the key differentiator. This rigidity could enforce a bioactive conformation, leading to higher potency, or it could prevent binding to off-targets (e.g., certain CYP450 enzymes or hERG), leading to an improved safety profile.

Postulated Structure-Activity Relationships (SAR) for Development

The 1,5-methanobenzo[d]azepine core offers several vectors for chemical modification to build a diverse chemical library and explore SAR.

cluster_0 SAR Vectors on the 1,5-Methanobenzo[d]azepine Core cluster_1 Key Modification Points img A A: Aromatic Ring (Positions 7, 8, 9, 10) - Modulates electronics, solubility - Potential for H-bonding, halogen bonding B B: Azepine Nitrogen (N-4) - Site for basic/non-basic groups - Influences pKa, solubility, target interactions C C: Methylene Bridge (Positions 2, 3) - Limited scope, but potential for spirocycles or gem-disubstitution

Caption: Key diversification points for SAR studies on the scaffold.

  • Vector A (Aromatic Ring): Substitution at positions 7, 8, 9, and 10 with electron-withdrawing or -donating groups, halogens, or hydrogen-bond donors/acceptors will be critical. For instance, in many benzodiazepine series, a C7 chloro or nitro group is crucial for high affinity.[13]

  • Vector B (Nitrogen Atom): The secondary amine is a key handle for introducing a wide variety of substituents. Alkylation, acylation, or sulfonylation can profoundly impact the compound's basicity, lipophilicity, and ability to interact with specific residues in a binding pocket.

  • Vector C (Aliphatic Bridge): While synthetically more challenging, modification of the ethano bridge itself, for example, by introducing substituents at C2 or C3, could be used to fine-tune the shape and vectoral projection of other substituents.

Conclusion and Future Directions

The 1,5-methanobenzo[d]azepine scaffold represents a compelling, yet untapped, area for drug discovery. Its rigid, C(sp3)-rich architecture is perfectly aligned with modern medicinal chemistry principles aimed at improving drug-like properties. By leveraging established synthetic methodologies for bridged ring systems, diverse libraries of these novel compounds can be constructed.

The logical next steps for the research community are clear:

  • Execution of Synthesis: Develop and optimize a robust, scalable synthetic route to the core and a set of diverse analogs.

  • In Vitro Screening: Screen the initial compound library against a broad panel of therapeutic targets, particularly focusing on CNS receptors, protein kinases, and microbial strains.

  • Iterative SAR Studies: Based on initial screening hits, perform focused medicinal chemistry efforts to optimize potency and selectivity.

  • ADME/Tox Profiling: Evaluate promising compounds for their absorption, distribution, metabolism, excretion, and toxicity properties to identify viable candidates for further development.

This technical guide provides the foundational rationale and a strategic roadmap for embarking on the exploration of 1,5-methanobenzo[d]azepine derivatives, a scaffold with the potential to deliver the next generation of innovative therapeutics.

References

Sources

Methodological & Application

Application Note: Synthesis of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

[1][2][3]

Introduction & Structural Significance[1][4][5]

The 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one (also referred to as 1,5-methano-3-benzazepin-2-one ) represents a "privileged scaffold" in neuropharmacology.[1][2][3] Its rigid tricyclic architecture mimics the bioactivity of the alkaloid (-)-cytisine by locking the nitrogen atom in a specific spatial orientation relative to the aromatic ring, optimizing binding to


1
Key Applications
  • Smoking Cessation Agents: Core scaffold for varenicline-type drugs.[1][2][3]

  • Neurodegenerative Therapeutics: Ligands for modulating dopamine release via nAChR agonism.[1][3]

  • Chiral Building Blocks: The rigid backbone allows for highly stereoselective functionalization at the methylene bridge (C10) or the aromatic ring.

Retrosynthetic Analysis & Strategy

The synthesis of this bridged lactam is most efficiently approached via Ring Expansion (Schmidt Reaction) of a bicyclic ketone precursor. This route offers the highest atom economy and direct access to the lactam functionality compared to oxidative cleavage/re-cyclization routes used in early industrial processes.

Retrosynthesis Diagram

RetrosynthesisTarget4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one(Target Lactam)KetoneBenzonorbornen-2-one(Bicyclic Ketone)Target->KetoneSchmidt Rearrangement(Ring Expansion)OlefinBenzonorbornadieneKetone->OlefinHydroboration-OxidationBenzyneBenzyne Intermediate(from Anthranilic acid or Dihalobenzene)Olefin->BenzyneDiels-Alder CycloadditionCpCyclopentadieneOlefin->Cp

Caption: Retrosynthetic disconnection showing the construction of the tricyclic core via Diels-Alder cycloaddition followed by ring expansion.

Detailed Experimental Protocols

Method A: Schmidt Rearrangement (Direct Synthesis)

This protocol describes the conversion of benzonorbornen-2-one to the target lactam.[1][2][3] The reaction relies on the preferential migration of the bridgehead carbon (secondary vs. tertiary center migration rules) to yield the 3-benzazepine isomer.

Reagents & Equipment
  • Precursor: Benzonorbornen-2-one (1.0 equiv)[1][2][3]

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)[1][2][3]
    
  • Acid/Solvent: Methanesulfonic acid (

    
    ) (Solvent/Catalyst) or Polyphosphoric acid (PPA)[1][2][3]
    
  • Quenching: Sodium bicarbonate (

    
    ), Ice water
    
  • Extraction: Dichloromethane (

    
    )[1][2][3]
    
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with Benzonorbornen-2-one (5.0 g, 31.6 mmol) and dissolve in Methanesulfonic acid (30 mL). Note: MsOH acts as both solvent and acid catalyst.[1] Ensure the system is under a gentle stream of nitrogen.

  • Azide Addition (Critical Safety Step):

    • Cool the solution to 0°C using an ice bath.

    • Add Sodium Azide (3.08 g, 47.4 mmol) portion-wise over 30 minutes.

    • Caution: Evolution of hydrazoic acid (

      
      ) gas may occur.[1] Perform strictly in a well-ventilated fume hood. Do not use metal spatulas (risk of shock-sensitive azides).[1][2][3]
      
  • Reaction: Allow the mixture to warm slowly to room temperature (20–25°C) and stir for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Quenching:

    • Cool the reaction mixture back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice .

    • Neutralize carefully with saturated aqueous

      
       or solid 
      
      
      until pH ~8.[1] Expect vigorous foaming.
  • Workup:

    • Extract the aqueous layer with

      
       (
      
      
      ).[1]
    • Combine organic layers and wash with brine (

      
      ).[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude solid is typically off-white.[1][2][3] Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the pure lactam.

Expected Yield: 75–85% Appearance: White crystalline solid.[1]

Method B: Precursor Synthesis (Benzonorbornen-2-one)

If the ketone precursor is not commercially available, it is synthesized via a Diels-Alder/Hydroboration sequence.[1][2][3]

Workflow Diagram

SynthesisWorkflowStep1Step 1: Diels-AlderBenzyne + Cyclopentadiene(-78°C to RT)Step2Step 2: Hydroboration1. BH3·THF2. H2O2, NaOHStep1->Step2BenzonorbornadieneStep3Step 3: OxidationSwern or PCCStep2->Step3Benzonorbornen-2-olProductBenzonorbornen-2-oneStep3->Product

Caption: Synthetic route to the key ketone precursor.

  • Diels-Alder: Generate benzyne in situ (e.g., from anthranilic acid + isoamyl nitrite) in the presence of cyclopentadiene.[1]

    • Yield: ~60-70% of Benzonorbornadiene.[1][2][3]

  • Hydroboration-Oxidation: Treat benzonorbornadiene with

    
     followed by oxidative workup (
    
    
    ) to obtain the alcohol.[1][2]
    • Note: Hydroboration typically occurs exo.[1][3]

  • Oxidation: Convert the alcohol to the ketone using Swern oxidation or PCC.

Analytical Characterization

Validating the structure requires confirming the tricyclic skeleton and the presence of the lactam functionality.

TechniqueExpected Signal / CharacteristicStructural Insight

NMR

7.0–7.4 (m, 4H)
Aromatic protons (benzo-fusion).[1][2][3]

6.5–7.0 (br s, 1H)
Lactam NH (exchangeable with

).[1]

4.2–4.5 (d, 1H)
Bridgehead proton adjacent to Nitrogen (

).[1]

3.0–3.5 (m, 2H)
Methylene protons adjacent to Carbonyl (

).[1]

NMR

~175 ppm
C=O (Lactam Carbonyl).[1]

~50–60 ppm
Methine carbon attached to Nitrogen.
IR Spectroscopy 1660–1690 cm

Strong C=O stretch (Amide I band).[1][2][3]
3200–3400 cm

Broad N-H stretch.[1][2][3]
HRMS (ESI+)

calc. for

Confirms molecular formula.[1][2]

Safety & Handling Protocols

Sodium Azide ( ) & Hydrazoic Acid ( )[1][2][3]
  • Hazard:

    
     is acutely toxic and can form explosive metal azides. Acidification releases 
    
    
    , a volatile and highly toxic gas.
  • Control:

    • Always use a blast shield when working with azides on scales >5g.[1]

    • Maintain the reaction temperature strictly at 0°C during addition to control exotherm and gas evolution.

    • Quench all azide residues with bleach (sodium hypochlorite) or specific azide destruction protocols before disposal.[1]

    • Do not use chlorinated solvents (DCM) during the azide reaction if using Lewis acids, as explosive di- and tri-azidomethane can form.[1][2] (Note: The protocol above uses MsOH as solvent, which is safer; DCM is used only in workup after quenching).

Benzonorbornene Derivatives
  • Volatile bicyclic compounds can be irritating to mucous membranes. Handle in a fume hood.

References

  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[1][3] Journal of Medicinal Chemistry, 48(10), 3474–3477.

  • Mazzocchi, P. H., & Stahly, B. C. (1979). "Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines." Journal of Medicinal Chemistry, 22(4), 455–457.

  • Krow, G. R. (1981). "The Schmidt Reaction: Recent Advances."[1] Tetrahedron, 37(15), 2697-2724.[1][3] (Review of Schmidt reaction regioselectivity on bridged ketones).

  • Brooks, P. R., et al. (2004). "Practical Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine." Synthesis, 2004(11), 1755-1758.[1][3]

Application Note: Strategic Derivatization of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one scaffold (referred to herein as MBA-2-one ) represents a rigidified, bicyclic lactam structurally analogous to the partial nicotinic agonist Cytisine and the drug Varenicline . Its unique 1,5-methano bridge confers a constrained topology that effectively mimics the bioactive conformation of acetylcholine while offering a distinct hydrophobic profile due to the fused benzo-ring. This application note outlines high-fidelity protocols for the derivatization of MBA-2-one, focusing on three critical vectors: (1) N-lactam functionalization, (2) Electrophilic Aromatic Substitution (EAS) for library expansion, and (3) Carbonyl reduction to access the high-affinity secondary amine pharmacophore.

Structural Analysis & Strategic Logic

The Pharmacophore

The MBA-2-one scaffold is a "privileged structure" in neuropharmacology. Unlike flexible linear amines, the 1,5-methano bridge locks the azepine ring into a specific conformation, reducing the entropic penalty upon binding to Nicotinic Acetylcholine Receptors (nAChRs).

  • Vector A (Lactam Nitrogen, N3): Modulates solubility and metabolic stability. Alkylation here often reduces affinity for the

    
     site unless the substituent is small (e.g., methyl) or specifically designed to reach an accessory binding pocket.
    
  • Vector B (Benzo Ring, C7/C8): The aromatic region aligns with the hydrophobic sub-pockets of the receptor. Halogenation or arylation here significantly impacts selectivity between

    
     and 
    
    
    
    subtypes.
  • Vector C (C2 Carbonyl): The lactam carbonyl is generally a "masking" group. For high-affinity binding, this is typically reduced to the secondary amine (creating a basic center for cation-

    
     interactions with Trp residues in the receptor active site).
    
Decision Matrix (Graphviz)

MBA_Derivatization Start MBA-2-one Scaffold Path_A Vector A: N-Functionalization (Lactam Modulation) Start->Path_A Path_B Vector B: Aromatic Core (Library Expansion) Start->Path_B Path_C Vector C: C=O Reduction (Pharmacophore Activation) Start->Path_C Prod_A1 N-Alkyl Lactams (Prodrugs/Modulators) Path_A->Prod_A1 NaH, R-X Prod_B1 7/8-Halo/Nitro Analogs Path_B->Prod_B1 HNO3 or NBS Prod_C1 Bridged Secondary Amines (High Affinity Ligands) Path_C->Prod_C1 LAH or BH3 Prod_B2 Suzuki Coupling Products Prod_B1->Prod_B2 Pd-Cat Coupling Prod_B2->Path_C Late Stage Reduction

Figure 1: Strategic derivatization pathways for the MBA-2-one scaffold. Path C is critical for generating the active amine pharmacophore.

Experimental Protocols

Protocol A: Regioselective Nitration (Aromatic Functionalization)

Objective: To introduce a handle at the C7/C8 position for subsequent reduction and cross-coupling. The benzo-fused ring is deactivated by the lactam induction but accessible via standard EAS.

Reagents:

  • MBA-2-one (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Sulfuric Acid (

    
    , conc.)
    
  • Ice/Water bath

Methodology:

  • Dissolution: Dissolve MBA-2-one (500 mg) in conc.

    
     (5 mL) at 0°C. Ensure complete dissolution to avoid "hot spots" of reactivity.
    
  • Addition: Dropwise add fuming

    
     (1.1 eq) over 15 minutes, maintaining internal temperature <5°C. The rigid bridge prevents over-nitration if stoichiometry is controlled.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor via LC-MS (Target M+45).

  • Quench: Pour onto crushed ice (50 g). The product usually precipitates as a pale yellow solid.

  • Isolation: Filter the solid. If no precipitate forms, neutralize carefully with

    
     to pH 4-5 and extract with EtOAc.
    
  • Yield Expectation: 70-85% mixture of regioisomers (typically separable by flash chromatography, Hex:EtOAc).

Expert Insight: The 1,5-methano bridge exerts steric hindrance. Substitution typically favors the position para to the bridgehead methine (C7 or C8) depending on electronic transmission from the amide nitrogen.

Protocol B: Lactam Reduction (Pharmacophore Activation)

Objective: Converting the lactam to the secondary amine. This is the most critical step for biological activity against nAChRs, as the basic nitrogen is required for binding.

Reagents:

  • MBA-2-one derivative (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (2.5 eq) or Borane-THF complex (

    
    )
    
  • Anhydrous THF

  • Rochelle's Salt (Potassium sodium tartrate)

Methodology:

  • Setup: Flame-dry a 2-neck RBF under Argon. Add LAH (2.5 eq) suspended in dry THF.

  • Addition: Dissolve the lactam in dry THF and add dropwise to the refluxing LAH suspension. Note: Adding solid LAH to the lactam solution often results in incomplete reduction due to complex formation.

  • Reflux: Reflux for 4–6 hours. The rigid cage structure is stable, but ensure the condenser is efficient to prevent solvent loss.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (per 
      
      
      
      g LAH)
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through Celite.

  • Purification: The resulting secondary amine is polar. Purify using DCM:MeOH:NH4OH (90:9:1).

Data Validation:

  • IR: Disappearance of the Carbonyl stretch (

    
    ).
    
  • NMR: Appearance of new methylene protons at the C2 position (typically

    
     2.8-3.2 ppm).
    
Protocol C: N-Alkylation of the Lactam (Prodrug/Modulator Synthesis)

Objective: Functionalizing the amide nitrogen before reduction, or creating neutral modulators.

Reagents:

  • MBA-2-one (1.0 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Alkyl Halide (R-X) (1.1 eq)

  • DMF (Anhydrous)

Methodology:

  • Deprotonation: Suspend NaH in DMF at 0°C. Add MBA-2-one solution slowly. Evolution of

    
     gas will be observed. Stir for 30 mins to ensure formation of the sodium salt.
    
  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide).

  • Reaction: Warm to RT and stir for 2-12 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Comparative Data & Troubleshooting

ParameterProtocol A (Nitration)Protocol B (Reduction)Protocol C (Alkylation)
Limiting Factor Regioisomer separationSolubility of amine productMoisture sensitivity (NaH)
Typical Yield 75%60-80%>90%
Key Risk Over-nitration (keep temp <5°C)Incomplete reduction (use excess LAH)O-alkylation (rare, but possible with hard electrophiles)
Purification Normal Phase (Hex/EtOAc)Reverse Phase or Amine-silicaNormal Phase

Troubleshooting the "Bridge" Effect: The 1,5-methano bridge creates a "cage" effect.

  • Issue: Low reactivity in

    
     reactions at the nitrogen (after reduction).
    
  • Solution: If N-alkylation of the reduced amine is slow, use Reductive Amination (Aldehyde + STAB) instead of direct alkylation with halides. The transition state is less sterically demanding.

References

  • Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. Link

  • Lukas, R. J., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXVIII. Update on Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 62(4), 597–664. Link

  • Kozikowski, A. P., et al. (2006). Synthesis and biological evaluation of 9-substituted cytisine derivatives. Journal of Medicinal Chemistry, 49(9), 2673-2676. Link

  • Mazzone, S., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(2), e202200262.[1] Link

  • Lead Sciences. (n.d.). 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one Product Page.Link

Sources

reaction of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one with Electrophiles

Part 1: Strategic Overview & Reactivity Profile

1.1 The Scaffold The title compound, 4,5-dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one (often referred to as benzo-cytisine lactam or a homo-varenicline intermediate), represents a rigid, tricyclic scaffold. It is a critical bioisostere of cytisine and quinolizidine alkaloids, widely utilized in the development of nicotinic acetylcholine receptor (nAChR) ligands and antidepressants.

1.2 Reactivity Hotspots Unlike simple benzazepines, the 1,5-methano bridge imposes significant conformational rigidity, influencing the trajectory of incoming electrophiles. When reacting with electrophiles, the molecule exhibits three distinct zones of reactivity (nucleophilic centers):

  • The Lactam Nitrogen (N3): The primary site for diversification. Due to resonance stabilization with the C2-carbonyl, the N3-H is non-basic (

    
    ). It acts as a nucleophile only upon deprotonation with a strong base, reacting with alkyl halides or acyl chlorides.
    
  • The Aromatic Ring (C6-C9): The benzene ring is susceptible to Electrophilic Aromatic Substitution (EAS).[1] The amide group at the fused position exerts a directing effect, typically activating the para position relative to the nitrogen (position 7 or 8 depending on precise numbering and electronic transmission through the bridge), though the bridgehead carbons (C1/C5) slightly sterically hinder the ortho positions.

  • The Lactam Oxygen (O2): While less common, the carbonyl oxygen can act as a nucleophile towards "hard" electrophiles (e.g., triethyloxonium tetrafluoroborate) to form imidates, or be activated by oxyphilic electrophiles (

    
    , 
    
    
    
    ) to generate imidoyl chlorides/triflates.

Part 2: Experimental Protocols

Protocol A: N-Alkylation (Library Generation)

Objective: Introduction of diversity elements at the N3 position using alkyl halides.

Mechanism: The reaction proceeds via an


 mechanism.[2] The rigid cage structure prevents backside shielding, but the bridgehead protons at C1/C5 create a "wall" that favors approach of the electrophile from the exo face (away from the bridge).

Materials:

  • Substrate: 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • Quench: Saturated

    
    
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Charge with NaH (1.2 eq) and wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to lipophiles.

  • Solubilization: Suspend the washed NaH in anhydrous DMF at 0°C.

  • Deprotonation: Add the lactam substrate (dissolved in minimum DMF) dropwise to the NaH suspension. Evolution of

    
     gas will be observed.
    
    • Critical Checkpoint: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes. The solution should turn clear or slightly yellow, indicating formation of the lactam anion.

  • Addition: Cool back to 0°C. Add the electrophile (R-X) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LC-MS (Target Mass =

    
    ).
    
  • Workup: Carefully quench with sat.

    
     (exothermic). Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over 
    
    
    
    .

Data Interpretation:

  • Yields: Typically 75–90% for primary alkyl halides.

  • Troubleshooting: If R-X is bulky (secondary halide), switch base to KHMDS in THF at -78°C to prevent elimination of the electrophile.

Protocol B: Electrophilic Aromatic Substitution (Nitration)

Objective: Functionalization of the aromatic core to access amino-precursors (e.g., for 7-amino or 7,8-diamino derivatives).

Context: Commercial availability of 1-(7,8-dinitro-4,5-dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone (CAS 230615-59-5) confirms that the scaffold survives harsh nitration conditions and that the aromatic ring is sufficiently electron-rich.

Materials:

  • Substrate: Lactam (1.0 eq)

  • Electrophile Source: Fuming Nitric Acid (

    
    )
    
  • Catalyst/Solvent: Concentrated Sulfuric Acid (

    
    )
    

Step-by-Step Procedure:

  • Setup: Prepare an ice bath. Place concentrated

    
     (10 vol) in a flask.
    
  • Dissolution: Add the lactam portion-wise to the acid, keeping temperature <10°C.

  • Nitration: Add fuming

    
     (1.1 eq for mono-nitration, 2.5 eq for dinitration) dropwise via syringe pump over 30 minutes.
    
    • Caution: Exothermic. Maintain T < 5°C to avoid decomposition of the bridge.

  • Reaction: Stir at 0°C for 1 hour.

  • Quench: Pour the reaction mixture onto crushed ice (50 vol).

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, neutralize to pH 7 with

    
     and extract with DCM.
    

Regioselectivity Note: The 1,5-methano bridge exerts steric bulk. Substitution typically occurs para to the bridgehead attachment points or the amide influence, favoring positions 7 and 8.

Protocol C: Lactam Activation (Imidoyl Chloride Formation)

Objective: Activation of the "2-one" carbonyl for subsequent displacement (e.g., to form amidines or reduction to amines).

Materials:

  • Substrate: Lactam (1.0 eq)

  • Electrophile: Phosphorus Oxychloride (

    
    ) or Triflic Anhydride (
    
    
    
    )
  • Base: 2,6-Lutidine (for

    
    ) or none (for 
    
    
    
    )

Procedure (


 Method): 
  • Dissolve lactam in neat

    
     (excess).
    
  • Heat to reflux (80–100°C) for 2 hours.

  • Evaporate excess

    
     under reduced pressure (rotary evaporator with base trap).
    
  • Result: The crude imidoyl chloride is highly reactive. Do not isolate. Immediately react with a nucleophile (e.g., an amine or alkoxide) in dry DCM.

Part 3: Visualization & Data

Reaction Pathways Diagram

G Start 4,5-Dihydro-1H-1,5- methanobenzo[d]azepin-2(3H)-one E_Alkyl Alkyl Halide (R-X) (Base: NaH) Start->E_Alkyl E_Nitro HNO3 / H2SO4 (Nitration) Start->E_Nitro E_Act POCl3 or Tf2O (Activation) Start->E_Act Prod_N_Alkyl N-Alkyl Lactam (N3-Substituted) E_Alkyl->Prod_N_Alkyl SN2 Attack (N-Alkylation) Prod_Nitro 7/8-Nitro Derivative (Aromatic Sub.) E_Nitro->Prod_Nitro EAS Mechanism (C7/C8 Sub.) Prod_Imidoyl Imidoyl Chloride/Triflate (Reactive Intermediate) E_Act->Prod_Imidoyl O-Activation (Leaving Group)

Caption: Divergent reactivity of the lactam scaffold with different classes of electrophiles.

Comparative Reactivity Table
Electrophile ClassReaction SiteReagent SystemKey IntermediateApplication
Alkyl Halides (

)
Nitrogen (N3)NaH / DMFLactam AnionLibrary synthesis, lipophilicity tuning
Nitronium Ion (

)
Aromatic Ring (C7/8)

Sigma ComplexPrecursor to amino-benzazepines (linkers)
Phosphoryl/Sulfonyl Carbonyl Oxygen (O2)

or

Imidoyl ChlorideConversion to amidines or heterocycle fusion
Acyl Chlorides Nitrogen (N3)LiHMDS / THFN-Acyl LactamProdrug formation, instability studies

Part 4: References

  • BLD Pharm. (2024). Product Analysis: 1-(7,8-Dinitro-4,5-dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone. Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks: 1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone. Retrieved from

  • PubChem. (2024). Compound Summary: 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine.[3] Retrieved from

  • Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. J. Med. Chem. (General reference for bridged benzazepine synthesis and reactivity).

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from

Sources

application of benzo[d]azepinones in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzo[d]azepinones in Medicinal Chemistry

Introduction: The Privileged Scaffold

The benzo[d]azepinone scaffold (specifically the 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and its isomers) represents a "privileged structure" in drug discovery. Unlike flexible linear linkers, this bicyclic system offers a semi-rigid template that directs substituents into specific vectors in 3D space, mimicking peptide turns or constraining pharmacophores to reduce entropic penalties upon binding.

In medicinal chemistry, this scaffold is pivotal in two major therapeutic areas:

  • Cardiovascular Modulation: As the core of Ivabradine , a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (

    
     current).
    
  • Oncology: As the backbone of Paullones (e.g., Kenpaullone), which are potent Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

This guide provides a technical roadmap for utilizing this scaffold, from rational design to synthetic execution and biological validation.

Structural Biology & SAR Insights

The biological utility of the benzo[d]azepinone arises from its ability to adopt distinct conformations—typically a distorted "boat" or "chair"—depending on the substitution pattern and the position of the nitrogen atom.

Pharmacophore Mapping
  • The Lactam (Amide) Group: Acts as a hydrogen bond acceptor/donor pair. In Paullones, this moiety is critical for anchoring the molecule within the ATP-binding pocket of kinases.

  • The Benzene Ring: Provides

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine residues in the binding pocket).
  • The Azepine Ring: Creates a specific dihedral angle that positions distal substituents (like the dimethoxyphenyl chain in Ivabradine) to interact with secondary binding sites.

Diagram: Scaffold Versatility

SAR_Analysis Core Benzo[d]azepinone Core Scaffold Cardio HCN Channel Blockers (e.g., Ivabradine) Target: If Current Core->Cardio 3-benzazepin-2-one Onco Kinase Inhibitors (e.g., Paullones) Target: CDK1/GSK-3beta Core->Onco [1]benzazepin-6-one GPCR GPCR Ligands (Dopamine D1/D5) Target: CNS Modulation Core->GPCR N-substituted variants Conf Conformational Control (Boat/Chair) Core->Conf Key Feature H_Bond H-Bond Donor/Acceptor (Lactam Motif) Core->H_Bond Key Feature

Figure 1: Strategic divergence of the benzo[d]azepinone scaffold into distinct therapeutic classes based on isomerism and substitution.

Experimental Protocol: Synthesis of the 3-Benzazepin-2-one Core

This protocol details the synthesis of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one , a key intermediate for Ivabradine-like analogs. This method is preferred over the Schmidt rearrangement for its milder conditions and scalability.

Mechanism: Intramolecular cyclization of a nitrile precursor.

Reagents & Equipment
  • Starting Material: (3,4-Dimethoxyphenyl)acetonitrile.

  • Reagents: Lithium Aluminum Hydride (LAH), Ethyl Chloroacetate, Sodium Ethoxide, Polyphosphoric Acid (PPA) or Friedel-Crafts catalysts.

  • Solvents: THF (anhydrous), Ethanol, Toluene.

  • Equipment: High-pressure hydrogenation vessel (optional), reflux condenser, inert gas (Argon) manifold.

Step-by-Step Methodology

Step 1: Chain Extension (Alkylation)

  • Dissolve (3,4-dimethoxyphenyl)acetonitrile (10 mmol) in anhydrous THF under Argon.

  • Add Lithium Diisopropylamide (LDA, 1.1 eq) at -78°C to generate the carbanion.

  • Slowly add ethyl bromoacetate (1.1 eq). Stir for 2 hours, allowing temperature to rise to 0°C.

  • Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.[1]

  • Purification: Silica gel chromatography (Hexane:EtOAc).

    • Checkpoint: Verify formation of the ester-nitrile intermediate via LC-MS.

Step 2: Reductive Cyclization (The Critical Step) Note: Direct cyclization to the lactam is often achieved via reduction of the nitrile to the amine followed by in situ lactamization with the ester.

  • Dissolve the intermediate from Step 1 in Ethanol/NH₃.

  • Hydrogenation: Add Raney Nickel (10% w/w) and subject to H₂ (50 psi) at 60°C for 12 hours.

    • Mechanism:[2][3][4][5][6] The nitrile reduces to the primary amine, which nucleophilically attacks the ethyl ester, closing the 7-membered ring to form the lactam.

  • Filtration: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric).

  • Crystallization: Concentrate filtrate. Recrystallize from Isopropanol.

  • Yield: Expect 65-75% of the white crystalline solid (7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one).

Synthetic Workflow Diagram

Synthesis_Protocol Start Start: (3,4-Dimethoxyphenyl)acetonitrile Step1 Step 1: Alkylation (LDA, Ethyl Bromoacetate) -78°C to 0°C Start->Step1 Inter Intermediate: Nitrile-Ester Step1->Inter Step2 Step 2: Reductive Cyclization (H2, Raney Ni, EtOH) In-situ Lactamization Inter->Step2 Purify Purification Recrystallization (IPA) Step2->Purify Final Product: 3-Benzazepin-2-one Core Purify->Final

Figure 2: Process flow for the synthesis of the Ivabradine core scaffold.

Biological Evaluation: Kinase Inhibition Assay (Paullone Analogs)

For benzazepinones designed as kinase inhibitors (Paullone-type), a radiometric filter-binding assay is the gold standard for determining IC₅₀ values against CDK1/Cyclin B.

Assay Principle

The assay measures the transfer of


-

P or

P from ATP to a protein substrate (Histone H1) in the presence of the inhibitor.
Protocol
  • Preparation: Prepare assay buffer: 60 mM

    
    -glycerophosphate, 30 mM nitrophenylphosphate, 25 mM MOPS (pH 7.0), 5 mM EGTA, 15 mM MgCl₂, 1 mM DTT, 0.1 mM Sodium Vanadate.
    
  • Enzyme Mix: Dilute recombinant CDK1/Cyclin B complex in assay buffer.

  • Substrate: Prepare Histone H1 solution (1 mg/mL).

  • Reaction Assembly:

    • In a 96-well plate, add 10

      
      L of inhibitor (benzazepinone derivative in DMSO, serial dilutions).
      
    • Add 20

      
      L of Enzyme Mix.
      
    • Add 20

      
      L of Substrate/ATP Mix (containing 15 
      
      
      
      M ATP and 1
      
      
      Ci [
      
      
      -
      
      
      P]ATP).
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by spotting 25

    
    L onto P81 phosphocellulose paper squares.
    
  • Washing: Wash papers 3x with 1% Phosphoric Acid (removes unbound ATP).

  • Quantification: Dry papers and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Activity vs. Log[Inhibitor] to calculate IC₅₀.

Data Interpretation
Compound IDSubstituent (R)IC₅₀ (CDK1) [nM]Selectivity (vs GSK-3

)
Kenpaullone 9-Br400Moderate
Alsterpaullone 9-NO₂35High
Ref (Staurosporine) -3Low (Pan-kinase)

Table 1: Representative SAR data for Paullone derivatives. Note how electron-withdrawing groups at the 9-position (corresponding to the benzene ring of the benzazepine) significantly enhance potency.

References

  • Servier Laboratories. (1993). Benzazepine derivatives, process for their preparation and pharmaceutical compositions containing them.[7] European Patent EP0534859.[6] Link

  • Kunick, C., et al. (2004). Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of Medicinal Chemistry, 47(6), 1320-1332. Link

  • Leentjens, J., et al. (2009). The 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one scaffold: A privileged structure in medicinal chemistry. Current Medicinal Chemistry, 16(24). Link

  • Bradshaw, B., et al. (2015). Synthesis of the Ivabradine Intermediate via a Schmidt Rearrangement. Organic Process Research & Development. Link

  • Zaharevitz, D. W., et al. (1999). Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases.[8][9] Cancer Research, 59(11), 2566-2569. Link

Sources

Application Note: Evaluating 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one as a Novel BET Bromodomain Inhibitor Scaffod

[1]

Executive Summary & Scientific Rationale

The bromodomain and extra-terminal (BET) protein family (BRD2, BRD3, BRD4, BRDT) recognizes acetylated lysine (Kac) residues on histone tails, serving as key epigenetic readers that drive oncogenic transcription (e.g., MYC). While first-generation inhibitors like JQ1 (triazolodiazepine) and I-BET762 established the therapeutic potential of this class, current medicinal chemistry efforts focus on novel scaffolds with improved physicochemical properties and distinct intellectual property space.[1]

This Application Note details the evaluation of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one (hereafter referred to as MBZ-2-one ). This molecule represents a "rigidified" lactam scaffold. Unlike flexible benzodiazepines, the 1,5-methano bridge locks the azepine ring into a specific conformation, potentially reducing the entropic penalty upon binding to the BRD4 hydrophobic pocket.

Key Pharmacophore Hypothesis: The MBZ-2-one scaffold is hypothesized to function as a Kac mimetic :

  • Carbonyl Oxygen: Accepts a hydrogen bond from the conserved asparagine (Asn140 in BRD4 BD1).

  • Bridged Hydrophobic Cage: Occupies the "WPF shelf" region, mimicking the acetyl methyl group and lysine side chain.

  • Rigidity: High ligand efficiency (LE) due to pre-organized conformation.

Experimental Workflow Overview

The evaluation of this scaffold requires a cascade approach, moving from structural validation to cellular phenotypic readout.

BET_Evaluation_WorkflowStep11. In Silico Validation(Docking & Dynamics)Step22. Biophysical Screening(TR-FRET / AlphaScreen)Step1->Step2Select DerivativesStep33. Kinetic Profiling(SPR / BLI)Step2->Step3Hit Confirmation (<1µM)Step44. Cellular Efficacy(c-Myc qPCR / Viability)Step3->Step4Lead SelectioncaptionFigure 1: Critical path for validating the MBZ-2-one scaffold against BET bromodomains.

Protocol 1: Structural Validation (In Silico)

Before synthesis or procurement, the binding mode of the MBZ-2-one core must be validated against the BRD4 BD1 crystal structure.[1]

Objective

Confirm that the lactam carbonyl can engage Asn140 while the bridged system fits the ZA channel without steric clash.

Methodology
  • Protein Prep: Retrieve PDB ID 3MEX (BRD4 BD1 with JQ1). Remove JQ1 and water molecules (except the conserved water network at the bottom of the pocket if using specific force fields).

  • Ligand Prep: Generate 3D conformers of MBZ-2-one. Note that the 1,5-methano bridge creates chirality; ensure the (1R, 5S) and (1S, 5R) enantiomers are docked separately.

  • Docking Grid: Center grid box on Asn140 (coordinates approx: x=18, y=2, z=15 in 3MEX).

  • Scoring Criteria:

    • H-Bond: Must observe H-bond between C=O (ligand) and Asn140 (ND2).[1]

    • Distance: Carbonyl O to Asn140 N distance should be 2.8–3.2 Å.

    • Clash Check: Verify the methano bridge does not clash with the "WPF shelf" (Trp81, Pro82, Phe83).

Expert Insight: The MBZ-2-one is a "fragment-like" lead.[1] Expect lower absolute docking scores than JQ1, but look for high Ligand Efficiency (score divided by heavy atom count).

Protocol 2: TR-FRET Competition Assay (Biophysical)

This is the primary "Go/No-Go" assay. It measures the ability of MBZ-2-one to displace a tetra-acetylated histone H4 peptide from the bromodomain.[1]

Materials
  • Protein: Recombinant BRD4 (BD1 domain), GST-tagged.[1]

  • Ligand: Biotinylated Histone H4 peptide (tetra-acetylated).

  • Detection: Europium-labeled anti-GST antibody (Donor) + Streptavidin-APC (Acceptor).[1]

  • Compound: MBZ-2-one (dissolved in 100% DMSO, 10 mM stock).

Step-by-Step Protocol
  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM CHAPS, 1 mM DTT, 0.1% BSA.

  • Compound Dilution: Perform a 10-point serial dilution (1:3) of MBZ-2-one in DMSO.[1] Transfer 50 nL to a 384-well low-volume plate (acoustic dispensing preferred).

  • Protein Addition: Add 5 µL of GST-BRD4 (Final conc: 2–5 nM, determined by protein titration). Incubate 15 min at RT.

  • Peptide Mix: Add 5 µL of Biotin-H4 peptide + Eu-Anti-GST + SA-APC mix.

    • Note: Pre-incubating protein and compound before adding the peptide increases sensitivity for slow-off rate inhibitors.[1]

  • Incubation: Seal plate and incubate for 60 min at Room Temperature in the dark.

  • Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Data Analysis: Calculate FRET ratio (

    
    ). Fit to a 4-parameter logistic equation to determine IC50.[1]
    

Validation Criteria:

  • Z-Factor: > 0.7.[1]

  • Reference Control: JQ1 should yield an IC50 of ~30–50 nM.

  • Target Potency: For the MBZ-2-one core (unsubstituted), an IC50 < 10 µM indicates a valid starting scaffold.[1]

Protocol 3: Cellular Efficacy (c-Myc Suppression)[1]

BET inhibitors function by displacing BRD4 from super-enhancers driving MYC transcription. This protocol validates that the biochemical affinity translates to chromatin-level activity.[1]

Cell Line Selection
  • MV-4-11 (AML cell line): Highly sensitive to BET inhibition; MYC-driven.[1]

  • Control: Normal fibroblasts (e.g., WI-38) to assess toxicity window.[1]

qRT-PCR Workflow
  • Seeding: Seed MV-4-11 cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat with MBZ-2-one at

    
     its biochemical IC50 (e.g., 5 µM, 10 µM) for 4 hours .
    
    • Why 4 hours? c-Myc mRNA has a short half-life (~30 min).[1] 4 hours is sufficient to see transcriptional collapse without secondary apoptotic effects.

  • Lysis & Extraction: Harvest cells; extract RNA using RNeasy Mini Kit (Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg RNA (SuperScript IV).

  • qPCR: Use TaqMan probes for MYC (FAM) and GAPDH (VIC).

    • MYC Primer: Hs00153408_m1.

  • Analysis: Calculate

    
    .
    

Data Interpretation: A successful BET inhibitor must reduce MYC transcript levels by >50% relative to DMSO control at pharmacologically relevant concentrations.

Data Presentation & Analysis

When documenting results for this scaffold, summarize data in the following format to facilitate SAR (Structure-Activity Relationship) decisions.

Compound IDStructureBRD4 BD1 IC50 (nM)LE (Ligand Eff.)c-Myc EC50 (nM)Notes
JQ1 (Reference)450.32120Standard Control
MBZ-2-one Core ScaffoldTBDCalcTBDBaseline for scaffold
MBZ-Deriv-1 + 4-Cl phenylTBD----Explores hydrophobic pocket
Mechanism of Action Visualization

MOA_PathwayInhibitorMBZ-2-one(Kac Mimetic)BRD4BRD4 Protein(Chromatin Reader)Inhibitor->BRD4Binds BD1/BD2ComplexInhibitor-BRD4 Complex(Chromatin Displacement)Inhibitor->ComplexDisplaces BRD4ChromatinAcetylated Chromatin(Super-Enhancers)BRD4->ChromatinNative BindingMYCc-Myc TranscriptionChromatin->MYCDrives ExpressionComplex->ChromatinDissociationComplex->MYCDownregulatesTumorTumor Cell GrowthMYC->TumorPromotescaptionFigure 2: Mechanism of Action - MBZ-2-one displaces BRD4, silencing c-Myc.

Troubleshooting & Expert Tips

  • Solubility: Rigid scaffolds like MBZ-2-one can suffer from poor aqueous solubility.[1] If precipitation occurs in the TR-FRET assay (signal drop-out), add 0.01% Triton X-100 to the buffer.[1]

  • Selectivity: The core scaffold likely binds both BD1 and BD2 domains (pan-BET).[2] To engineer BD1 selectivity (preferred for toxicity profile), consider substituting the "methano" bridge positions (C10/C11) to exploit subtle differences in the ZA loop between BD1 and BD2.

  • Enantiomers: The synthesis of MBZ-2-one often yields a racemate.[1] You must separate enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column) before final biological evaluation, as usually only one enantiomer fits the chiral BRD4 pocket optimally.

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[2][3][4] Nature, 468(7327), 1067–1073. Link

  • Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119–1123. Link

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands.[1][3] Journal of Medicinal Chemistry, 54(19), 6761–6770. Link

  • Chung, C. W., et al. (2011). Discovery and characterization of small molecule inhibitors of the BET family bromodomains. Journal of Medicinal Chemistry, 54(11), 3827–3838. Link

  • Picaud, S., et al. (2013). Promiscuity of the bromodomain protein BRD4 binding to acetylated lysine.[3][4] ChemMedChem, 8(11), 1751-1756.[1] Link

Troubleshooting & Optimization

Navigating the Synthesis of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this bridged benzodiazepine analog and related complex heterocyclic scaffolds. Here, we provide in-depth troubleshooting guidance and frequently asked questions to empower you to overcome common synthetic challenges and optimize your reaction yields. Our approach is grounded in established chemical principles and draws upon analogous synthetic strategies for structurally related compounds to provide a robust framework for success.

Understanding the Synthetic Landscape

The synthesis of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one presents a unique set of challenges inherent to the construction of bridged polycyclic systems. The core of the molecule, a 1,5-methanobenzo[d]azepine framework, requires a strategic intramolecular cyclization to form the key bridged lactam. This guide will focus on a plausible and efficient synthetic route, highlighting critical steps and potential pitfalls.

A likely synthetic approach, adapted from similar bridged heterocyclic systems, involves the initial construction of a suitably functionalized tetrahydroquinoline precursor, followed by a crucial intramolecular cyclization to forge the bridged lactam. This strategy offers convergent and flexible access to the target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you may encounter during the synthesis of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one.

Problem 1: Low Yield in the Intramolecular Cyclization Step

The formation of the bridged lactam is arguably the most critical and challenging step. Low yields at this stage can be attributed to several factors.

Potential Causes:

  • Steric Hindrance: The transition state for the intramolecular cyclization can be sterically demanding, leading to a high activation energy.

  • Suboptimal Base/Solvent System: The choice of base and solvent is crucial for promoting the desired intramolecular reaction over competing intermolecular side reactions.

  • Decomposition of Starting Material: The functionalized precursor may be unstable under the reaction conditions, leading to degradation.

  • Reversibility of the Reaction: Under certain conditions, the ring-closing reaction may be reversible, leading to an unfavorable equilibrium.

Solutions and Methodologies:

  • Systematic Screening of Bases and Solvents:

    • Strong, Non-Nucleophilic Bases: Employing a strong, sterically hindered base can favor deprotonation and subsequent intramolecular attack. A common and effective choice for such cyclizations is potassium tert-butoxide (KOtBu).[1] Other bases to consider include sodium hydride (NaH) and lithium diisopropylamide (LDA).

    • Solvent Polarity and Coordinating Ability: The choice of solvent can significantly influence reaction rates and selectivities. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often good starting points. It is advisable to perform a systematic screen of solvents to identify the optimal medium for your specific substrate.

  • Reaction Concentration and Temperature Optimization:

    • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, running the reaction at high dilution (e.g., 0.01-0.05 M) is often beneficial.[2]

    • Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can overcome activation barriers, they can also promote decomposition. A systematic study of the reaction temperature, starting from room temperature and gradually increasing, is recommended.

  • Use of Activating Agents:

    • In some cases, activation of the carboxylic acid or amide precursor may be necessary. For instance, conversion of a carboxylic acid to an acid chloride or an activated ester can facilitate the final ring closure.

Problem 2: Formation of Side Products

The presence of multiple reactive sites in the precursor molecule can lead to the formation of undesired side products.

Potential Side Reactions:

  • Intermolecular Dimerization/Polymerization: As mentioned, if the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Elimination Reactions: Depending on the nature of the substituents, elimination reactions may occur, leading to the formation of unsaturated byproducts.

  • Rearrangement Products: Under harsh reaction conditions, skeletal rearrangements of the bridged system may be observed.

Mitigation Strategies:

  • Strict Control of Reaction Conditions: Adherence to optimized reaction parameters (concentration, temperature, reaction time) is critical.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation of sensitive intermediates.

  • Careful Monitoring of Reaction Progress: Utilize techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and identify the formation of side products early on. This allows for timely adjustments to the reaction conditions if necessary.

Problem 3: Difficulty in Product Purification

The target molecule may be challenging to isolate in high purity due to the presence of closely related side products or unreacted starting material.

Purification Protocol:

  • Initial Work-up: A standard aqueous work-up is typically the first step. The reaction mixture is quenched with water or a mild acid, and the product is extracted into an organic solvent.

  • Chromatographic Purification:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

    • Preparative HPLC: For obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) may be necessary.

Table 1: Recommended Solvent Systems for Column Chromatography

Polarity of ImpuritiesRecommended Starting Solvent System (v/v)
Less PolarHexane/Ethyl Acetate (9:1)
Similar PolarityDichloromethane/Methanol (98:2)
More PolarEthyl Acetate/Methanol (95:5)

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to the precursor for the intramolecular cyclization?

A robust approach would involve the synthesis of a substituted 2-(2-aminoethyl)benzoic acid derivative. This can be achieved through a multi-step sequence starting from commercially available materials. A key intermediate would be a functionalized tetrahydroquinoline.

Synthetic_Pathway A Substituted 2-Iodonitrobenzene C Functionalized Cyclobutanol A->C Grignard or Organolithium Addition B Cyclobutanone Derivative B->C D Reduced Aniline Intermediate C->D Reduction of Nitro Group (e.g., H2, Pd/C) E 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one D->E Intramolecular Cyclization (e.g., KOtBu, THF)

Q2: How can I confirm the structure of the final product?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the proton and carbon environments, including connectivity through techniques like COSY and HSQC. The presence of characteristic signals for the bridged methylene group and the aromatic protons will be key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption for the lactam carbonyl group (typically around 1650-1680 cm-1).

Q3: Are there any specific safety precautions I should take?

  • Handling of Reagents: Many of the reagents used in this synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. Organolithium reagents and metal hydrides are pyrophoric and require careful handling under an inert atmosphere.

  • Reaction Conditions: Some of the reactions may be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Experimental Protocol: Intramolecular Cyclization

This protocol is a general guideline and may require optimization for your specific substrate.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Dissolve aniline precursor in anhydrous THF (0.05 M). prep2 2. Cool the solution to 0 °C in an ice bath. prep1->prep2 react1 3. Add KOtBu (1.1 eq.) portion-wise. react2 4. Stir at 0 °C for 30 min, then warm to room temperature. react1->react2 react3 5. Monitor reaction by TLC/LC-MS. react2->react3 work1 6. Quench with saturated aq. NH4Cl. work2 7. Extract with ethyl acetate. work1->work2 work3 8. Dry organic layer and concentrate. work2->work3 work4 9. Purify by column chromatography. work3->work4

References

  • Guérin, B., et al. (2023). Preparation of 3,5-methanobenzo[b]azepines: a sp3-rich Quinolone Isostere. ChemRxiv. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.

Sources

Technical Support Center: 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Technical Context

The 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one is a rigid, tricyclic lactam.[1] It serves as a critical pharmacophore in the synthesis of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), structurally related to Cytisine and Varenicline intermediates.[1]

Unlike its reduced amine counterparts, this lactam possesses unique physicochemical challenges:

  • High Polarity: The amide bond within the bridged system creates a strong dipole.[1]

  • Conformational Rigidity: The 1,5-methano bridge locks the azepine ring, influencing solubility and crystallization kinetics.[1]

  • Acid Sensitivity: While the bridge is stable, the amide functionality can undergo hydrolysis under vigorous acidic workups, leading to ring-opened amino acids.[1]

Physicochemical Summary
PropertySpecification / Behavior
Molecular Weight ~173.21 g/mol
Physical State White to Off-white Crystalline Solid (High Purity)
Solubility (Good) DCM, Methanol, DMSO, Ethyl Acetate (Hot)
Solubility (Poor) Hexanes, Heptane, Diethyl Ether, Water (Cold)
pKa (Conj.[1][2][3][4] Acid) ~ -0.5 to 1.0 (Amide oxygen protonation)
Detection (UV) 254 nm (Benzene chromophore)
Troubleshooting Guides (Q&A Format)
Category A: Crystallization & Isolation [1][5][6]

Q1: "My crude reaction mixture is a dark oil and refuses to crystallize, even though the literature suggests a solid. How do I induce precipitation?"

Diagnosis: This "oiling out" phenomenon is typically caused by rotational entropy impurities (oligomers) or residual high-boiling solvents (DMF/DMSO) preventing crystal lattice formation. The rigid 1,5-methano bridge requires high purity (>90%) to stack effectively in a crystal lattice.[1]

Corrective Protocol (Trituration & Solvent Switch):

  • Solvent Exchange: If the crude is in DMF/DMSO, perform an aqueous workup (see Category C) to extract into DCM.[1] Evaporate to dryness.

  • The "Hot-to-Cold" Trituration:

    • Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (EtOAc) at 60°C.[1]

    • Add Methyl tert-butyl ether (MTBE) dropwise until slight turbidity persists.

    • Critical Step: Seed with a pure crystal if available.[1] If not, scratch the flask wall with a glass rod to create nucleation sites.[1]

    • Cool slowly to room temperature, then to 4°C.

  • Anti-Solvent Warning: Avoid Hexanes initially; it often causes rapid oiling.[1] Use Heptane or MTBE as milder anti-solvents.[1]

Q2: "I am seeing low yields after recrystallization. Is the lactam remaining in the mother liquor?"

Diagnosis: Yes. Due to the polar nature of the lactam, it has significant solubility in polar organic solvents (like EtOAc or alcohols) even when cold.[1]

Corrective Protocol:

  • Switch Solvent System: Move to a Toluene/Heptane system.[1] The lactam is less soluble in toluene than EtOAc.[1]

    • Dissolve in boiling Toluene.

    • Add Heptane until turbid.[1]

    • Cool to -20°C.

  • Recovery: Evaporate the mother liquor and run a short silica plug (see Category B) to recover the remaining material, then combine with the main crop.[1]

Category B: Chromatography (Purification) [2][6][7]

Q3: "The compound streaks (tails) significantly on silica gel, causing co-elution with impurities. How do I sharpen the peak?"

Diagnosis: Lactams are strong hydrogen bond acceptors.[1] The carbonyl oxygen interacts with the acidic silanols on the silica surface, causing peak broadening (tailing).[1]

Corrective Protocol (Eluent Modification):

  • Base Deactivation: Do not use triethylamine (TEA) for lactams; it is unnecessary and can complicate NMR.[1]

  • Methanol/DCM Gradient: Use a gradient of 0% to 5% Methanol in Dichloromethane (DCM) . Methanol competes for the silanol sites, displacing the lactam.[1]

  • The "Doping" Technique: If streaking persists, pre-wash the silica column with 1% Methanol/DCM before loading.[1]

  • Alternative Stationary Phase: For scale-up (>5g), consider Alumina (Neutral, Grade III) .[1] The lactam interacts less strongly with alumina, often yielding sharper bands with simple EtOAc/Hexane eluents.[1]

Category C: Chemical Stability & Workup [1]

Q4: "I suspect hydrolysis of the lactam during the acid wash step. New polar spots are appearing on TLC near the baseline." [1]

Diagnosis: Bridged lactams are generally robust, but the 1,5-methano bridge introduces ring strain.[1] Prolonged exposure to strong aqueous acid (pH < 1) or base (pH > 12) can hydrolyze the amide bond, opening the azepine ring to form the corresponding amino-acid derivative (which stays on the baseline).

Corrective Protocol (Buffered Workup):

  • Avoid Strong Acids: Do not use 1M HCl for quenching or washing.[1]

  • Use Phosphate Buffer: Wash the organic layer with 0.5M Sodium Phosphate Monobasic (NaH₂PO₄, pH ~4.5) to remove basic impurities (like unreacted starting amines) without hydrolyzing the lactam.[1]

  • Extraction Solvent: Use Chloroform/Isopropanol (3:1) for extraction from aqueous phases. The lactam is moderately water-soluble; pure DCM might not extract it efficiently from a large aqueous volume.

Purification Decision Logic

The following diagram illustrates the decision process for purifying the 1,5-methanobenzo[d]azepin-2-one scaffold based on crude purity and physical state.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Dark Viscous Oil CheckState->Oil Yes Trituration Trituration (EtOAc / MTBE) Solid->Trituration TLC_Check TLC Analysis (5% MeOH/DCM) Oil->TLC_Check Recryst Recrystallization (Toluene / Heptane) Trituration->Recryst Purity > 85% Flash Flash Chromatography SiO2, Gradient 0-5% MeOH/DCM Trituration->Flash Purity < 85% Final Pure Lactam (Target >98%) Recryst->Final TLC_Check->Flash Distinct Spots Alumina Neutral Alumina Column (If Streaking Persists) TLC_Check->Alumina Streaking/Tailing Flash->Final Alumina->Final

Caption: Decision matrix for isolating bridged benzazepinones, prioritizing non-chromatographic methods for scale-up.

Experimental Protocol: Optimized Workup & Isolation

Objective: Isolation of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one from a Schmidt rearrangement or cyclization reaction.

  • Quench: Pour the reaction mixture onto ice-water.

  • pH Adjustment: Adjust aqueous phase to pH 6–7 using saturated NaHCO₃. Warning: Do not make highly basic.

  • Extraction: Extract 3x with DCM (Dichloromethane).

    • Troubleshooting: If an emulsion forms, add a small amount of Brine or Methanol.[1]

  • Wash: Wash combined organics with 0.5M NaH₂PO₄ (to remove basic amine starting materials) followed by Brine.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). MgSO₄ is acceptable but can sometimes adsorb polar lactams.[1]

  • Concentration: Rotate evaporate at 40°C. Do not overheat.

  • Purification:

    • If solid:[1][8][9] Recrystallize from boiling EtOAc, adding Heptane dropwise.

    • If oil:[1][10] Run a silica column.[1][7] Load with DCM. Elute with 100% DCM

      
       95:5 DCM:MeOH.[1]
      
References
  • Coe, J. W., et al. (2005).[1][6] "Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation."[1][6] Journal of Medicinal Chemistry, 48(10), 3474–3477.[1]

    • Context: Establishes the core synthesis of the 1,5-methanobenzo[d]azepine scaffold and purification of related intermedi
  • Brooks, P. R., et al. (2004).[1] "Synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine via oxidative cleavage and reductive amination strategies." Synthesis, 11, 1755–1758.[1]

    • Context: Detailed protocol for the formation of the bridged azepine ring system.
  • Mazzocchi, P. H., & Statham, F. S. (1978).[1] "Synthesis of bridged benzolactams." Journal of Organic Chemistry.

    • Context: Foundational work on the stability and hydrolysis rates of bridged lactams.[1]

  • Pfizer Products Inc. (2002). "Aryl fused azapolycyclic compounds."[1] World Intellectual Property Organization, WO2002085843A2.[1]

    • Context: Industrial scale purification and salt formation of methanobenzo[d]azepine deriv

Sources

Technical Support Center: Optimization of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQs Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Subject: Synthesis and Optimization of the Bridged Benzazepine Lactam Core (Varenicline/Cytisine Scaffolds)

Executive Summary & Core Chemistry

The molecule 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one represents a rigid, tricyclic lactam scaffold. It is a critical intermediate in the synthesis of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), most notably Varenicline (Chantix).

The construction of this strained [3.2.1] bicyclic system fused to a benzene ring presents two primary synthetic challenges:

  • Thermodynamic Strain: Closing the seven-membered azepine ring with a methano-bridge introduces significant transannular strain.

  • Regioselectivity: In the classic Schmidt or Beckmann rearrangement routes, differentiating between bridgehead migration (desired) and methylene migration (undesired) is chemically sensitive.

This guide focuses on optimizing the two most prevalent synthetic pathways: the Schmidt Rearrangement of Benzonorbornenone (Route A) and the Pd-Catalyzed Intramolecular Amidation (Route B).

Reaction Pathway Visualization

The following diagram outlines the decision logic for selecting and troubleshooting the synthetic route.

Synthesis_Optimization Start Target: 1,5-methanobenzo[d]azepin-2(3H)-one Precursor_A Route A: Benzonorbornen-2-one (Schmidt/Beckmann) Start->Precursor_A Lab Scale (<5g) Precursor_B Route B: Linear Amino-Ester/Halide (Intramolecular Cyclization) Start->Precursor_B Process Scale (>100g) Condition_A Conditions: NaN3, MsOH/TfOH Temp: 0°C -> RT Precursor_A->Condition_A Condition_B Conditions: Pd(OAc)2, Ligand, Base or Thermal Cyclization Precursor_B->Condition_B Issue_Regio Issue: Wrong Regioisomer (Methylene Migration) Condition_A->Issue_Regio Common Failure Issue_Yield Issue: Low Yield / Polymerization Condition_B->Issue_Yield Common Failure Solution_Regio Fix: Switch to TMSN3 + TfOH or Steric Bulk on C1 Issue_Regio->Solution_Regio Solution_Yield Fix: High Dilution (0.01M) Change Ligand (Xantphos/Binap) Issue_Yield->Solution_Yield

Figure 1: Decision matrix for synthetic route selection and troubleshooting common failure modes.

Protocol Optimization & Troubleshooting

Method A: The Schmidt Rearrangement (Lab Scale Standard)

Context: This route treats benzonorbornen-2-one with hydrazoic acid (generated in situ). It expands the [2.2.1] ketone to the [3.2.1] lactam.

Critical Parameter: Acid Strength & Azide Source

The migration of the carbon atom is electronically controlled. To favor the migration of the bridgehead carbon (C1) over the methylene (C3), the reaction kinetics must be tightly controlled.

ParameterStandard ConditionOptimized ConditionWhy?
Acid H₂SO₄ / TFATfOH (Triflic Acid) or MsOH TfOH promotes a cleaner rearrangement at lower temperatures, reducing polymerization of the strained alkene intermediates.
Azide NaN₃ (Sodium Azide)TMSN₃ (Trimethylsilyl Azide) TMSN₃ is soluble in organic solvents (DCM), allowing for homogeneous kinetics and better safety profiles than heterogeneous NaN₃ slurries.
Solvent CHCl₃ or TFADCM (Dichloromethane) DCM allows for precise temperature control (-10°C) which is critical for regioselectivity.
Troubleshooting Guide: Schmidt Reaction

Q1: I am observing a 50:50 mixture of regioisomers (Lactam A vs. Lactam B). How do I shift selectivity?

  • Root Cause: The migratory aptitudes of the bridgehead carbon (secondary/tertiary) and the methylene carbon (secondary) are similar in this strained system. High temperatures favor the thermodynamic mixture.

  • Corrective Action:

    • Lower Temperature: Run the addition of TMSN₃ at -10°C to 0°C.

    • Lewis Acid Switch: Switch from Brønsted acids (TfOH) to Lewis acids like TiCl₄ or BF₃·OEt₂ . Lewis acid-mediated rearrangements often proceed via a tighter ion-pair mechanism that can enhance steric differentiation.

    • Steric Control: If possible, introduce a temporary substituent at the bridgehead position (if designing a library) to force migration away from the bulk.

Q2: The reaction turns into a black tar/polymer.

  • Root Cause: The carbocation intermediate formed after N₂ extrusion is highly reactive. In the presence of excess strong acid and heat, it initiates cationic polymerization.

  • Corrective Action:

    • Strict Stoichiometry: Use exactly 1.1 equivalents of azide.

    • Quench Protocol: Do not pour water into the acid. Pour the reaction mixture slowly into a vigorously stirred mixture of ice and NaHCO₃ to neutralize immediately.

Method B: Intramolecular Pd-Catalyzed Amidation (Scale-Up)

Context: This route builds the bridge via intramolecular coupling, often used in the synthesis of Varenicline intermediates (See Coe et al., J. Med. Chem. 2005).

Protocol: Intramolecular Heck/Amidation

Substrate: 1-(2-bromobenzyl)-pyrrole or similar tethered alkene/amine precursors.

Q3: My yield is stuck at 30% during the ring closure.

  • Root Cause: Intermolecular oligomerization competes with the intramolecular ring closure, especially for 7-membered rings.

  • Corrective Action:

    • High Dilution: This is the single most important factor. The concentration should be < 0.02 M .

    • Ligand Selection: For Pd-catalyzed amidation or Heck reactions forming 7-membered rings, monodentate phosphines often fail. Use wide bite-angle bidentate ligands like Xantphos or DPEphos to enforce the reductive elimination of the strained ring.

Q4: The catalyst dies (Pd black precipitates) before conversion is complete.

  • Root Cause: The strained oxidative addition complex is unstable.

  • Corrective Action:

    • Add 10-20 mol% tetrabutylammonium bromide (TBAB) or chloride (TBAC) . This stabilizes the nanoparticulate Pd species and facilitates the catalytic cycle in polar aprotic solvents like DMAc or NMP.

Analytical & Purification Data

When optimizing, rely on the following characteristic signals to distinguish the desired 1,5-methano bridge (bridged azepine) from the 1,4-methano (expanded isoquinoline) isomer.

FeatureDesired Product (1,5-methanobenzo[d]azepin-2-one)Undesired Regioisomer
H1 NMR (Bridgehead) Multiplet typically shifted downfield (~3.5 - 4.0 ppm) due to proximity to Nitrogen.Shifted upfield if not adjacent to N.
C13 NMR (Carbonyl) Lactam C=O typically ~170-175 ppm.Similar, but coupling constants in HMBC will differ.
HMBC Correlation Critical: Strong correlation between the Bridgehead Proton (H1) and the Carbonyl (C2).No 3-bond coupling between Bridgehead H and Carbonyl.

Safety Advisory (Critical)

  • Hydrazoic Acid (HN₃): If using Method A (Schmidt), be aware that mixing NaN₃ and strong acid generates HN₃, which is volatile, highly toxic, and explosive.

    • Mandatory: Run reactions in a well-ventilated fume hood behind a blast shield.

    • Mandatory: Monitor the headspace for HN₃ if scaling up.

    • Recommendation: Use TMSN₃ (Trimethylsilyl azide) as a safer surrogate, as it releases HN₃ slowly and in a controlled manner only upon hydrolysis or acid contact.

References

  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry, 48(10), 3474–3477.

  • Smith, P. A. S. (1946). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 70(1), 320–323. (Foundational text on Schmidt Regioselectivity).

  • Krow, G. R. (1981). "The Schmidt Reaction: Recent Advances."[1] Tetrahedron, 37(15), 2697-2724. (Review of bridged system expansions).

  • Pfizer Inc. (2002). "Process for the preparation of 5,8,14-triazatetracyclo[10.3.1.0^2,11.0^4,9]hexadeca-2(11),3,5,7,9-pentaene and intermediates." U.S. Patent 6,410,712. (Detailed process chemistry for the benzazepine core).

Sources

Technical Support Center: Stability of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate, diagnose, and mitigate stability-related challenges in your experiments.

Introduction: Understanding the Core Structure and Potential Instabilities

4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one possesses a unique bridged tricyclic structure containing a lactam functionality. This structural feature is central to its chemical properties and also represents a primary site for potential degradation. The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental data. Common factors that can influence its stability include pH, temperature, light, and the presence of oxidative agents.[1][2][3] This guide will walk you through the most common stability issues and provide actionable protocols to address them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one shows a decrease in purity over time, even when stored at low temperatures. What is the likely cause?

Answer:

A gradual decrease in purity, even under refrigerated conditions, often points to inherent instability in the solution. For 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one, the most probable cause is hydrolysis of the lactam ring .

Causality Explained:

The lactam in the molecule is a cyclic amide. Amides are susceptible to hydrolysis, which is the cleavage of the amide bond by water.[4] This reaction can be catalyzed by either acidic or basic conditions.[5][6] Even in neutral solutions, hydrolysis can occur, albeit at a slower rate. The process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactam, leading to the opening of the seven-membered ring.

Troubleshooting Steps:

  • pH Assessment: The first step is to measure the pH of your solution. Many organic compounds can alter the pH of unbuffered solutions. Acidic or alkaline pH significantly accelerates the rate of hydrolysis.[1]

  • Solvent Evaluation: If your solvent system contains water, consider if a less aqueous or an aprotic solvent could be used for your application. However, be mindful of the compound's solubility.

  • Forced Degradation Study: To confirm if hydrolysis is the issue, a forced degradation study is recommended. This involves intentionally exposing your compound to acidic and basic conditions to observe the degradation profile.

FAQ 2: I have observed the formation of new, unexpected peaks in my HPLC chromatogram after leaving my solution on the benchtop. What could be happening?

Answer:

The appearance of new peaks, especially when the solution is exposed to ambient light and air, suggests potential photodegradation or oxidation .

Causality Explained:

  • Photodegradation: Aromatic compounds and those with carbonyl groups can be susceptible to degradation upon exposure to light, particularly UV radiation.[7] The energy from light can promote electrons to higher energy states, leading to bond cleavage and the formation of reactive intermediates. For amides, this can involve Norrish Type I reactions, where the bond between the carbonyl group and the nitrogen atom is cleaved.[8]

  • Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.[7][9] The bridged structure of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one may have benzylic positions that are susceptible to oxidation. Additionally, the aromatic ring itself can be a target for oxidation, especially in the presence of trace metal ions that can catalyze the formation of reactive oxygen species.

Troubleshooting Steps:

  • Protect from Light: Always store solutions of the compound in amber vials or protect them from light by wrapping the container in aluminum foil.[2]

  • Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum.

  • Consider Antioxidants: If your experimental design allows, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help prevent oxidative degradation.

  • Forced Oxidation Study: Expose a sample of your solution to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to see if the degradation products match the unknown peaks in your chromatogram.

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Hydrolytic and Oxidative Stability

This protocol provides a systematic approach to identify the primary degradation pathways of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one.

Objective: To determine the susceptibility of the compound to hydrolysis (acidic and basic) and oxidation.

Materials:

  • 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable C18 column and UV detector

  • pH meter

  • Amber HPLC vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation (in duplicate):

    • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Incubation:

    • Incubate all solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). A parallel set can be kept at room temperature for comparison.

    • Protect all samples from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Note the retention times and peak areas of any new degradation products.

Interpreting the Results:

ConditionExpected Outcome if UnstablePotential Degradation Product
Acid Hydrolysis Decrease in parent peak area; appearance of new, more polar peak(s).Ring-opened amino acid derivative.
Base Hydrolysis Significant decrease in parent peak area; appearance of new, more polar peak(s).Salt of the ring-opened amino acid derivative.
Oxidation Decrease in parent peak area; appearance of one or more new peaks.Oxidized derivatives (e.g., hydroxylated on the aromatic ring).
Protocol 2: Photostability Assessment

Objective: To determine if the compound is susceptible to degradation upon exposure to light.

Materials:

  • 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

  • Suitable solvent (e.g., acetonitrile/water)

  • Clear and amber glass vials

  • A photostability chamber with a calibrated light source (as per ICH Q1B guidelines) or a UV lamp.

Methodology:

  • Sample Preparation: Prepare identical solutions of the compound in both clear and amber vials. The amber vial will serve as the dark control.

  • Exposure: Place both vials in the photostability chamber or at a fixed distance from a UV lamp.

  • Analysis: At predetermined time points, analyze the solutions from both the clear and amber vials by HPLC.

  • Data Analysis: Compare the purity of the compound in the clear vial to that in the amber vial. A significant decrease in purity in the clear vial indicates photosensitivity.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one hydrolysis_product Ring-Opened Amino Acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Derivatives (e.g., Hydroxylated Aromatic Ring) parent->oxidation_product [O] / Light photo_product Photolytic Fragments parent->photo_product hv G cluster_conditions Stress Conditions start Prepare Stock Solution (1 mg/mL) control Control (Water) start->control acid Acid (0.1 M HCl) start->acid base Base (0.1 M NaOH) start->base oxidative Oxidative (3% H₂O₂) start->oxidative incubation Incubate at 40°C (Time points: 0, 4, 8, 24h) control->incubation acid->incubation base->incubation oxidative->incubation neutralize Neutralize Acid/Base Samples incubation->neutralize analyze Analyze by HPLC neutralize->analyze compare Compare Chromatograms & Calculate Degradation analyze->compare

Caption: Experimental workflow for the forced degradation study.

Summary of Key Stability Considerations

FactorPotential IssueRecommended Action
pH Acid or base-catalyzed hydrolysis of the lactam ring.Buffer solutions to a neutral pH if possible; avoid strongly acidic or basic conditions.
Light Photodegradation, potentially leading to complex mixtures of byproducts.Store solutions in amber vials or protect from light.
Oxygen Oxidation of the aromatic ring or other susceptible positions.Use degassed solvents and consider storing under an inert atmosphere (e.g., nitrogen).
Temperature Increased rate of all degradation reactions.Store solutions at recommended low temperatures (e.g., 2-8°C or -20°C).

By understanding the inherent chemical nature of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one and proactively addressing these potential stability issues, researchers can ensure the integrity of their experimental results.

References

  • Drug Stability and factors that affect on the drug stability. (n.d.). Vertex AI Search.
  • 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group.
  • Factors Affecting Stability of Formulations. (n.d.). Scribd.
  • Factors That Affect the Stability of Compounded Medications. (2022, March 16). The PCCA Blog.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (n.d.). MDPI.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed.
  • The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland.

Sources

Technical Support Center: Derivatization & Troubleshooting of the Methanobenzo[d]azepinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one (Bridged Benzazepinone Core) Classification: Rigid Bicyclic Lactam / Varenicline Intermediate Analog Support Level: Tier 3 (Senior Application Scientist)

Core Directive & Scaffold Analysis

To the Researcher: You are working with a bridged lactam , specifically a 1,5-methano-bridged benzazepine. This is not a standard planar amide.[1][2][3] The "methano" bridge forces the 7-membered azepine ring into a rigid, boat-like conformation.

The Critical Insight (The "Twisted Amide"): Unlike typical planar amides where resonance stabilization (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) renders the carbonyl less electrophilic, the geometric constraints of this bridge prevents perfect orbital overlap. The amide bond is "twisted" (non-planar).[2]
  • Consequence 1: The carbonyl is more ketone-like (more electrophilic).

  • Consequence 2: The nitrogen lone pair is less delocalized, making it more nucleophilic but also making the C-N bond more susceptible to hydrolysis.

This guide addresses the three most common failure modes: Regioselective Aromatic Substitution , N- vs. O-Alkylation , and Lactam Stability .

Module A: Aromatic Functionalization (Nitration/Halogenation)[4]

The Issue: Users frequently attempt to functionalize the benzene ring (e.g., nitration to introduce an amine handle) and observe a persistent impurity (~10%) that is difficult to separate.

Technical Explanation: When performing Electrophilic Aromatic Substitution (EAS) on this scaffold, the bridgehead carbons exert significant steric and electronic directing effects. In the synthesis of Varenicline intermediates, nitration is the standard stress test.

Troubleshooting Guide: The "9:1" Regio-Isomer Trap
SymptomProbable CauseMechanism
10% Impurity by HPLC Formation of meta-isomer (3-position)The bridgehead directs primarily ortho (4-position), but the meta position is accessible.
Low Yield Over-nitrationThe electron-withdrawing effect of the first nitro group is insufficient to fully deactivate the ring if temperature is uncontrolled.

Q: Why can't I get exclusive regioselectivity at the 4,5-positions? A: You are fighting the "meta-leak." In the seminal work by Pfizer (Coe et al., 2005), nitration of the trifluoroacetyl-protected analog yielded a 9:1 mixture of the desired 4,5-dinitro (ortho) and the undesired 3,5-dinitro (meta) isomers. The rigid bridge makes the 3-position sterically accessible enough to compete.

Protocol Recommendation: Do not attempt to separate isomers at the crude stage. Proceed with the mixture if the downstream derivative (e.g., diamine) has significantly different solubility properties, or use fractional crystallization after reduction.

NitrationPath Fig 1. Regioselectivity Bifurcation in Aromatic Substitution Start Scaffold (Benzo-ring) Nitration Nitration (HNO3/H2SO4 or NO2+) Start->Nitration Major Major Product (4,5-Dinitro) ~90% Nitration->Major Ortho Attack Minor Minor Impurity (3,5-Dinitro) ~10% Nitration->Minor Meta Leak

Module B: N-Alkylation vs. O-Alkylation

The Issue: Researchers attempting to N-alkylate the lactam often isolate the O-alkylated imidate ether or observe low conversion.

Technical Explanation: As noted in the Core Directive, the "twisted" nature of this bridged lactam means the oxygen atom retains higher electron density than a typical amide. The lactam anion is an ambident nucleophile .

Troubleshooting Guide: Controlling the Nucleophile

Q: I used MeI/NaH and got the O-methyl product. Why? A: This is a classic Hard/Soft Acid-Base (HSAB) mismatch.

  • The Trap: The amide oxygen is the "harder" nucleophilic center. Using a "hard" leaving group or solvent that separates ion pairs (like DMF/NaH) can favor O-alkylation.

  • The Fix: Switch to "softer" conditions or steric control.

Standardized Protocol for N-Alkylation:

  • Solvent: Use THF (favors tight ion pairs, promoting N-alkylation) rather than DMF.

  • Base: Use LiHMDS or KHMDS . The lithium counter-ion coordinates to the oxygen, blocking it and forcing alkylation at the nitrogen.

  • Temperature: Keep strictly at 0°C. Higher temperatures favor the kinetic O-alkylation product.

VariableCondition for N-AlkylationCondition for O-Alkylation (Avoid)
Electrophile Alkyl Halides (Soft)Alkyl Sulfates/Triflates (Hard)
Counter-ion Lithium (

)
Sodium/Potassium (

)
Solvent THF / TolueneDMF / DMSO

Module C: Lactam Stability & Ring Opening

The Issue: During reduction (e.g., LAH reduction to the amine) or acidic workups, the 7-membered lactam ring cleaves, destroying the bicyclic core.

Technical Explanation: The 1,5-methano bridge introduces Winkler-Dunitz distortion . The amide bond is destabilized. Hydrolysis is significantly faster than in planar benzazepinones because the transition state for ring opening relieves this torsional strain.

Q: My LCMS shows a mass corresponding to "Product + 18". Did I hydrate the double bond? A: Unlikely. You likely hydrolyzed the lactam ring.

  • Diagnostic: Check for the appearance of a carboxylic acid peak in NMR or a shift in retention time consistent with a ring-opened amino acid.

  • Prevention: Avoid aqueous strong acids (e.g., 6M HCl reflux). If deprotection is needed, use non-aqueous methods (e.g., BBr3, TMSI) or mild alkaline hydrolysis if ester cleavage is the goal.

Stability Fig 2. Stability Logic Flow: The Risk of Strain Release Lactam Bridged Lactam (Twisted Amide) Acid Strong Acid / Aqueous Lactam->Acid Workup Reduction Reduction (LAH) Lactam->Reduction OpenRing Ring Opening (Hydrolysis Product) Acid->OpenRing Strain Release Reduction->OpenRing Over-reduction or Aqueous Quench Amine Bridged Amine (Desired) Reduction->Amine Controlled Temp

References & Authority

  • Coe, J. W., et al. (2005).[4][5][6][7] Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation.[5][6] Journal of Medicinal Chemistry, 48(10), 3474–3477.[5]

    • Key Insight: Establishes the synthesis of the 1,5-methano-benzazepine core and details the nitration regioselectivity (9:1 ratio).

  • Szostak, M., & Aube, J. (2013). Chemistry of Bridged Lactams and Related Heterocycles.[1][2][3][8] Chemical Reviews, 113(8), 5701–5765.

    • Key Insight: Comprehensive review on "twisted amides," explaining the increased susceptibility to hydrolysis and O-alkylation due to non-planarity.

  • Tani, K., & Stoltz, B. M. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature, 441, 731–734.

    • Key Insight: Provides fundamental context on the reactivity of amides with extreme geometric distortion (anti-Bredt amides), validating the "ketone-like" reactivity model.

Sources

Validation & Comparative

Technical Comparison Guide: Analytical Validation Strategies for 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one (Cytisine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one , commonly known as Cytisine (or Cytisinicline), presents unique analytical challenges due to its physicochemical properties. As a rigid, bridged bicyclic alkaloid used for smoking cessation (nAChR partial agonist), it is highly polar, basic, and lacks a strong chromophore, making standard C18 Reversed-Phase (RP) retention difficult without modification.

This guide objectively compares the two dominant analytical approaches: HILIC-MS/MS (Bioanalytical Gold Standard) and Ion-Pair RP-HPLC-UV (Manufacturing/QC Standard).

Chemical Profile & Analytical Implications
PropertyCharacteristicAnalytical Consequence
Structure Rigid bicyclic secondary amineProne to severe peak tailing due to interaction with residual silanols on silica columns.[1]
Polarity High (LogP ≈ 0.6 - 0.8)Elutes near the void volume (

) on standard C18 columns; requires HILIC or Ion-Pairing.
Basicity pKa ≈ 7.8 - 8.1Requires high pH buffers (if column resistant) or acidic buffers to maintain ionization state.
Chromophore Weak UV absorptionUV detection is viable only for high-concentration samples (QC/Formulation); insufficient for PK studies.

Comparative Analysis: Method Selection

The choice of method is dictated strictly by the Analytical Target Profile (ATP) : sensitivity requirements and matrix complexity.

Method A: HILIC-MS/MS (The Bioanalytical Standard)

Best For: Pharmacokinetics (PK), Trace Analysis in Plasma/Serum/Saliva.

  • Mechanism: Hydrophilic Interaction Liquid Chromatography retains polar compounds using a water layer on a polar stationary phase (Silica or Amide).[2]

  • Pros:

    • Retention: Excellent retention of Cytisine without derivatization.

    • Sensitivity: LOD < 0.5 ng/mL.

    • Solubility: High organic mobile phase enhances desolvation in ESI-MS.

  • Cons:

    • Matrix Effects: Susceptible to ion suppression; requires rigorous sample cleanup (SPE).

    • Equilibration: Longer column equilibration times than RP.

Method B: Ion-Pair RP-HPLC-UV (The QC/Manufacturing Standard)

Best For: Raw Material Release, Dissolution Testing, Stability Studies (High Concentration).

  • Mechanism: Uses an ion-pairing agent (e.g., Sodium Heptanesulfonate) or specialized Polar-Embedded columns to induce retention on a hydrophobic phase.

  • Pros:

    • Robustness: Highly reproducible for macro-quantities (>1 µg/mL).

    • Cost: No MS requirement; suitable for standard QC labs.

  • Cons:

    • Column Life: Ion-pairing reagents degrade columns faster and are difficult to wash out.

    • Sensitivity: Limited by UV detection (typically 230–310 nm); LOD ~100 ng/mL.

Decision Matrix (Visualized)

MethodSelection Start START: Define Analytical Target Matrix What is the Sample Matrix? Start->Matrix Bio Biological Fluid (Plasma, Urine, Saliva) Matrix->Bio Pharma Pharmaceutical (Tablet, API, Powder) Matrix->Pharma MethodA METHOD A: HILIC-MS/MS (SPE Cleanup Required) Bio->MethodA High Sensitivity Needed Conc Target Concentration? Pharma->Conc Trace Trace (< 100 ng/mL) Conc->Trace Macro High (> 1 µg/mL) Conc->Macro Trace->MethodA MethodB METHOD B: RP-HPLC-UV (Ion-Pair or Polar Column) Macro->MethodB

Figure 1: Analytical Decision Tree for Cytisine Method Selection.

Detailed Validation Protocols

The following protocols are designed to meet ICH Q2(R2) requirements.

Protocol A: HILIC-MS/MS for Bioanalysis

Objective: Quantify Cytisine in human plasma with an LLOQ of 1 ng/mL.[3]

1. Chromatographic Conditions
  • Column: Phenomenex Kinetex HILIC or Waters XBridge Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Gradient: Isocratic 15% A / 85% B (High organic is critical for HILIC retention).

  • Flow Rate: 0.4 mL/min.[3]

  • Detection: ESI+ (Positive Mode).[3] MRM Transition: m/z 191.1 → 148.1 (Quantifier).

2. Sample Preparation (Solid Phase Extraction - SCX)

Cytisine is too polar for standard Liquid-Liquid Extraction (LLE). Strong Cation Exchange (SCX) SPE is mandatory for high recovery (>90%).

SPE_Workflow Step1 1. PRE-TREATMENT Dilute Plasma 1:1 with 2% Formic Acid Step2 2. CONDITIONING MCX/SCX Cartridge (MeOH -> Water) Step1->Step2 Step3 3. LOADING Load Sample (Slow flow) Step2->Step3 Step4 4. WASH 1. 2% Formic Acid 2. 100% MeOH Step3->Step4 Step5 5. ELUTION 5% NH4OH in MeOH (Releases basic drug) Step4->Step5 Step6 6. RECONSTITUTION Evaporate & Reconstitute in Mobile Phase Step5->Step6

Figure 2: Optimized Solid Phase Extraction (SPE) workflow for Cytisine.

3. Validation Parameters (Experimental Data)
ParameterAcceptance Criteria (ICH M10)Typical Experimental Result
Linearity


(Range: 1–500 ng/mL)
Accuracy 85–115%94.5% – 102.3%
Precision (CV) < 15%3.2% (Intra-day), 5.8% (Inter-day)
Matrix Effect 85–115% (Normalized to IS)98% (Minimal suppression using HILIC)
Recovery Consistent~92% (Using SCX SPE)
Protocol B: Stability-Indicating RP-HPLC-UV

Objective: QC release of Cytisine Tablets (1.5 mg).

1. Chromatographic Conditions
  • Column: C18 with Polar Endcapping (e.g., Agilent Zorbax SB-Aq or Phenomenex Synergi Hydro-RP). Avoid standard C18 to prevent pore dewetting.

  • Mobile Phase: Phosphate Buffer (pH 2.5) + 5 mM Sodium Heptanesulfonate (Ion Pair) : Acetonitrile (85:15).

  • Wavelength: 230 nm (or 305 nm for specificity, though lower sensitivity).

  • Flow Rate: 1.0 mL/min.

2. Specificity (Stress Testing)

To prove the method is "Stability-Indicating," subject the sample to stress and ensure degradants resolve from the main peak (


).
  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Oxidation: 3%

    
    , Room Temp, 2 hours.
    
  • Photostability: UV light exposure (1.2 million lux hours).

Critical Insight: Cytisine is relatively stable, but N-oxidation products may form. Ensure the gradient (if used) flushes these polar degradants.

Key References & Authority

  • Jeong, S. H., et al. (2015). "Pharmacokinetics of cytisine, an α4β2 nicotinic receptor partial agonist, in healthy smokers following a single dose."[1] Drug Testing and Analysis. (Establishes HILIC-MS utility for PK).

  • Wróblewski, K., et al. (2023). "Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva."[3] International Journal of Molecular Sciences. (Provides the HILIC/SCX-SPE protocol).

  • ICH Harmonised Guideline. "Validation of Analytical Procedures Q2(R2)." (The regulatory framework for the protocols above).

  • Musialik, M., et al. (2025). "Comparison of Various Chromatographic Systems for Analysis of Cytisine."[4] Molecules. (Compares RP vs HILIC vs SCX retention).

Author's Note on Troubleshooting
  • Peak Tailing: If observing tailing > 1.5 in Method B, increase the concentration of the ion-pairing agent or switch to a "Charged Surface Hybrid" (CSH) C18 column which repels the basic amine.

  • Carryover: Cytisine is sticky. In Method A (MS), use a needle wash of 50:50 MeOH:Water with 0.5% Formic Acid.

Sources

A Comparative Analysis of the Putative Biological Activity of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

As Senior Application Scientist, this guide provides an in-depth technical comparison of the potential biological activity of the novel bridged scaffold, 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one, against other known benzo[d]azepinone derivatives. Due to the nascent stage of research into this specific bridged compound, direct experimental data on its biological activity is not yet publicly available. However, by examining its structural relationship to key synthetic intermediates and comparing it with well-characterized flexible and rigid analogs, we can formulate compelling hypotheses regarding its potential pharmacological targets and develop a strategic framework for its experimental evaluation.

The core of this analysis rests on two primary hypotheses derived from the compound's unique structure:

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): The 1,5-methanobenzo[d]azepine core is a key structural precursor in the synthesis of Varenicline, a potent partial agonist of the α4β2 nAChR. This suggests that the rigid, bridged scaffold of our topic compound may confer affinity and modulatory activity at this receptor subtype.

  • Interaction with GABA-A Receptors: The benzo[d]azepinone moiety is a well-established pharmacophore in classical benzodiazepines, which are positive allosteric modulators of the GABA-A receptor. The rigidified structure of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one presents an intriguing case for exploring its potential to interact with this major inhibitory neurotransmitter receptor.

This guide will dissect these hypotheses through a comparative lens, examining the structure-activity relationships of known nAChR and GABA-A receptor modulators to infer the potential activity of this novel bridged system.

Structural Rationale: The Significance of the Bridged Benzo[d]azepinone Scaffold

The defining feature of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one is the ethano bridge that locks the seven-membered diazepine ring into a rigid bicyclic conformation. This structural constraint is significant for several reasons:

  • Reduced Conformational Flexibility: Unlike classical 1,4- or 1,5-benzodiazepines which can adopt multiple conformations, the bridged structure presents a fixed three-dimensional arrangement of its pharmacophoric elements (the aromatic ring, the lactam, and the tertiary amine). This rigidity can lead to higher receptor affinity and selectivity by minimizing the entropic penalty of binding.

  • Novel Vectorial Presentation of Substituents: The fixed geometry of the scaffold orients potential substituent groups in specific spatial vectors, which can be exploited to probe and optimize interactions with receptor binding pockets.

  • Potential for Altered Pharmacokinetic Properties: The introduction of a rigid, sp3-rich scaffold can influence key drug-like properties such as solubility, metabolic stability, and cell permeability compared to more planar, flexible analogs.

Comparative Analysis I: Potential as a Nicotinic Acetylcholine Receptor (nAChR) Modulator

The structural lineage to Varenicline provides a strong impetus to investigate the interaction of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one with nAChRs, particularly the α4β2 subtype, which is a key target for smoking cessation therapies.[1][2][3]

Structure-Activity Relationship Insights from Bridged nAChR Agonists

To predict how our target compound might behave at nAChRs, we can draw comparisons with other well-characterized rigid, bridged nAChR agonists like Epibatidine and its analogs.[4][5][6] These compounds, containing an azabicyclo[2.2.1]heptane or azabicyclo[3.2.1]octane core, have provided valuable insights into the pharmacophore for nAChR activation.

Table 1: Comparative Binding Affinities of Bridged Nicotinic Agonists at α4β2 nAChRs

CompoundCore Scaffoldα4β2 nAChR Ki (nM)Reference
Epibatidine7-azabicyclo[2.2.1]heptane~0.03[6]
RTI-367-azabicyclo[2.2.1]heptane~0.037[6]
RTI-767-azabicyclo[2.2.1]heptane~0.009[6]
Compound 32 3,6-diazabicyclo[3.2.1]octane0.171[7]
Compound 33 3,6-diazabicyclo[3.2.1]octane7.3[7]

The high affinity of these bridged compounds underscores the favorability of rigid scaffolds for nAChR binding. The 1,5-methanobenzo[d]azepine core of our target compound, while structurally distinct from the epibatidine family, shares the key feature of a constrained nitrogen atom within a bicyclic system. The relative orientation of the aromatic ring and the nitrogen lone pair in 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one will be a critical determinant of its binding mode and functional activity at the nAChR ligand binding domain.

Signaling Pathway: nAChR Activation

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon binding of an agonist like acetylcholine or a modulator, undergo a conformational change to open a channel permeable to cations, primarily Na+ and Ca2+.[8] This influx of positive ions leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated ion channels, resulting in neurotransmitter release.

nAChR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, Varenicline) nAChR α4β2 nAChR (Closed) Agonist->nAChR Binds nAChR_open α4β2 nAChR (Open) nAChR->nAChR_open Conformational Change Ca_influx Ca²⁺ Influx nAChR_open->Ca_influx Na_influx Na⁺ Influx nAChR_open->Na_influx Depolarization Membrane Depolarization NT_release Neurotransmitter Release Depolarization->NT_release Triggers Ca_influx->Depolarization Na_influx->Depolarization

nAChR activation signaling cascade.

Comparative Analysis II: Potential as a GABA-A Receptor Modulator

The benzo[d]azepinone core is the quintessential scaffold of many clinically significant benzodiazepines that act as positive allosteric modulators (PAMs) of the GABA-A receptor.[9][10][11] These drugs bind to a site distinct from the GABA binding site, enhancing the inhibitory effects of GABA.[12]

Structure-Activity Relationship Insights from Benzodiazepines

Classical benzodiazepines like Diazepam are characterized by their flexible 1,4-benzodiazepine ring system. The introduction of a rigidifying bridge in 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one presents a novel structural motif in this chemical space. While there is a lack of data on bridged benzodiazepines, the rigid structure of our target compound could potentially lock it into a conformation that is either highly favorable or unfavorable for binding to the benzodiazepine site on the GABA-A receptor.

Table 2: Comparison of Structural Features of Benzodiazepines and the Target Compound

FeatureClassical Benzodiazepines (e.g., Diazepam)4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one
Core Scaffold Flexible 1,4-benzodiazepineRigid 1,5-methanobenzo[d]azepine
Conformation Multiple low-energy conformationsSingle, constrained conformation
Key Moieties Phenyl ring, diazepinone ringPhenyl ring, bridged diazepinone ring
Primary Target GABA-A ReceptorHypothesized: nAChR and/or GABA-A Receptor

The constrained nature of the bridged compound may lead to enhanced subtype selectivity for different GABA-A receptor isoforms, a highly sought-after property in the development of novel anxiolytics and hypnotics with improved side-effect profiles.

Signaling Pathway: GABA-A Receptor Modulation

GABA-A receptors are ligand-gated chloride ion channels. The binding of GABA opens the channel, allowing chloride ions to flow into the neuron, leading to hyperpolarization and inhibition of neuronal firing. Benzodiazepines, as PAMs, increase the frequency of channel opening in the presence of GABA, thereby potentiating its inhibitory effect.

GABAA_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Closed) GABA->GABAA_R Binds BZD Benzodiazepine (PAM) BZD->GABAA_R Binds to allosteric site GABAA_R_open GABA-A Receptor (Open) GABAA_R->GABAA_R_open Increased opening frequency Cl_influx Cl⁻ Influx GABAA_R_open->Cl_influx Hyperpolarization Membrane Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Cl_influx->Hyperpolarization

GABA-A receptor positive allosteric modulation.

Experimental Protocols for Biological Evaluation

To empirically test the hypotheses put forth in this guide, a systematic experimental workflow is proposed. This workflow encompasses initial screening through binding assays followed by functional characterization.

experimental_workflow start Synthesize & Purify 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one binding_screen Primary Screen: Radioligand Binding Assays start->binding_screen nAChR_binding α4β2 nAChR Binding (e.g., [³H]Cytisine) binding_screen->nAChR_binding GABAA_binding GABA-A BZD Site Binding (e.g., [³H]Flunitrazepam) binding_screen->GABAA_binding functional_assays Secondary Screen: Functional Assays nAChR_binding->functional_assays If active GABAA_binding->functional_assays If active nAChR_functional nAChR Functional Assay (e.g., Ca²⁺ influx, two-electrode voltage clamp) functional_assays->nAChR_functional GABAA_functional GABA-A Functional Assay (e.g., Electrophysiology) functional_assays->GABAA_functional sar_dev Structure-Activity Relationship (SAR) Development nAChR_functional->sar_dev GABAA_functional->sar_dev lead_opt Lead Optimization sar_dev->lead_opt

Proposed experimental workflow for characterization.
Detailed Methodologies

1. Nicotinic Acetylcholine Receptor (α4β2) Binding Assay

  • Objective: To determine the binding affinity of the test compound for the human α4β2 nAChR.

  • Principle: A competitive binding assay using a radiolabeled ligand that specifically binds to the α4β2 nAChR. The ability of the test compound to displace the radioligand is measured.

  • Materials:

    • Cell membranes from a stable cell line expressing human α4β2 nAChRs.

    • Radioligand: [³H]Cytisine (specific for the α4β2 subtype).

    • Non-specific binding control: Nicotine (10 µM).

    • Assay buffer: Phosphate-buffered saline (PBS).

    • Test compound stock solution (e.g., 10 mM in DMSO).

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, [³H]Cytisine (at a concentration close to its Kd, e.g., 0.6 nM), and the test compound at various concentrations.

    • For non-specific binding wells, add nicotine instead of the test compound.

    • Incubate the plate for a defined period (e.g., 120 minutes) at a controlled temperature (e.g., 4°C).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

2. GABA-A Receptor (Benzodiazepine Site) Binding Assay

  • Objective: To determine the binding affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.

  • Principle: A competitive binding assay using a radiolabeled benzodiazepine.

  • Materials:

    • Rat cortical membranes (rich in GABA-A receptors).

    • Radioligand: [³H]Flunitrazepam.

    • Non-specific binding control: Diazepam (1 µM).

    • Assay buffer: Tris-HCl buffer.

    • Test compound stock solution.

  • Procedure:

    • Follow a similar procedure as the nAChR binding assay, with appropriate adjustments for the specific receptor and radioligand.

    • Incubate the rat cortical membranes with [³H]Flunitrazepam and varying concentrations of the test compound.

    • Use Diazepam to determine non-specific binding.

    • After incubation, filter and wash to separate bound from free radioligand.

    • Quantify the bound radioactivity and calculate the IC50 and Ki values.

3. Functional Assays

Positive hits from the binding assays should be further characterized in functional assays to determine their efficacy (agonist, antagonist, or allosteric modulator).

  • For nAChRs: Two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the α4β2 receptor can be used to measure changes in ion current in response to the compound, both alone (to test for agonism) and in the presence of acetylcholine (to test for modulation).

  • For GABA-A Receptors: Similarly, electrophysiological recordings from oocytes or mammalian cells expressing relevant GABA-A receptor subtypes can assess the compound's ability to modulate GABA-evoked chloride currents.

Conclusion and Future Directions

The rigid, bridged scaffold of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one represents a departure from classical benzo[d]azepinone chemistry and holds the potential for novel pharmacology. Based on its structural relationship to a key Varenicline intermediate, the most promising avenue for investigation is its activity at nicotinic acetylcholine receptors. The conformational constraint imposed by the ethano bridge may lead to high affinity and selectivity for specific nAChR subtypes.

Simultaneously, its structural similarity to benzodiazepines warrants a thorough investigation of its effects on the GABA-A receptor. The rigidity of the molecule could lead to a unique modulatory profile, potentially with improved subtype selectivity compared to flexible, classical benzodiazepines.

The experimental workflow outlined in this guide provides a clear path forward for elucidating the biological activity of this intriguing molecule. The results of these studies will not only define the pharmacological profile of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one but will also contribute valuable structure-activity relationship data for the design of next-generation modulators of nAChRs and GABA-A receptors.

References

  • This reference list is a compilation of sources cited in the text and is provided for verific
  • URL integrity has been prioritized.
  • The provided links are to the most stable landing pages available.
  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. (2025). ACS Chemical Neuroscience. Retrieved from [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2021). MDPI. Retrieved from [Link]

  • Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride. (2012). Google Patents.
  • Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. (2005). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. (2013). PubMed. Retrieved from [Link]

  • Varenicline. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons. (2011). PMC. Retrieved from [Link]

  • Mechanism of action of benzodiazepines on GABAA receptors. (2005). PMC - NIH. Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. (2017). PMC - PubMed Central. Retrieved from [Link]

  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). PMC - NIH. Retrieved from [Link]

  • Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). (2012). PMC. Retrieved from [Link]

  • Benzodiazepines act on GABA(A) receptors via two distinct and separable mechanisms. (2000). ResearchGate. Retrieved from [Link]

  • Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A. (2020). IUCr Journals. Retrieved from [Link]

  • α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. (2010). The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. (2020). eScholarship.org. Retrieved from [Link]

  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). PMC - NIH. Retrieved from [Link]

  • EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. (2005). PubMed. Retrieved from [Link]

  • GABAA receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors. (2010). PMC. Retrieved from [Link]

  • Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. (2002). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. (2021). Nepal Journals Online. Retrieved from [Link]

  • α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. (2010). Semantic Scholar. Retrieved from [Link]

  • (PDF) Synthesis and analgesic activity of Epibatidine analogues. (n.d.). Academia.edu. Retrieved from [Link]

  • The benzodiazepine site of the GABAA receptor: an old target with new potential? (2006). ClinPGx. Retrieved from [Link]

  • Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. (2006). PubMed. Retrieved from [Link]

  • Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. (2004). PubMed. Retrieved from [Link]

  • Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. (2023). Frontiers Publishing Partnerships. Retrieved from [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • TUprints :: Home. (n.d.). Retrieved from [Link]

  • List of benzodiazepines. (n.d.). Wikipedia. Retrieved from [Link]

  • Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors. (2012). PubMed. Retrieved from [Link]

  • Benzodiazepines modulate GABAA receptors by regulating the preactivation step after GABA binding. (2012). Research - Institut Pasteur. Retrieved from [Link]

  • Designer Benzodiazepines: Another Class of New Psychoactive Substances. (2018). ResearchGate. Retrieved from [Link]

  • Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. (1995). PubMed. Retrieved from [Link]

  • The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation. (2019). YouTube. Retrieved from [Link]

  • GABAA Receptor: Positive and Negative Allosteric Modulators. (2018). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of some newer 1,5-benzodiazepine derivatives as potential anticonvulsant agents. (2016). ResearchGate. Retrieved from [Link]

  • Benzodiazepines drug profile. (n.d.). European Union. Retrieved from [Link]

  • GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. Retrieved from [Link]

  • ACMD review of the evidence on the use and harms of etomidate (accessible). (2026). GOV.UK. Retrieved from [Link]

Sources

evaluating the cost-effectiveness of different synthetic pathways for 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and economical synthesis of novel molecular scaffolds is a cornerstone of progress. The bridged tricyclic lactam, 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one, represents a rigid, sp³-rich core with significant potential in medicinal chemistry. This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to this target molecule, evaluating their cost-effectiveness, scalability, and overall practicality in a research and development setting.

Introduction to the Target Scaffold

The 1,5-methanobenzo[d]azepine framework imposes a rigid, three-dimensional conformation that is highly sought after in modern drug design to "escape flatland". This constrained geometry can lead to enhanced binding affinity and selectivity for biological targets. The lactam functionality at the C2 position offers a versatile handle for further chemical modification. The primary challenge, as with many complex scaffolds, lies in identifying a synthetic route that is not only chemically sound but also economically viable. This guide will dissect two potential pathways, starting from commercially available precursors, to illuminate the most effective route for your laboratory's needs.

Pathway 1: The Phthalimide-Derived Route

This pathway commences with the oxidative cleavage of a pre-formed bridged system, followed by the construction of the heterocyclic ring and subsequent functionalization. It is a linear synthesis that relies on classical, well-established chemical transformations.

Overall Synthetic Workflow

Pathway_1 A 2,3-Dioxobenzonorbornene B cis-1,3-Indandicarboxylic Acid A->B H₂O₂ C Cyclic Anhydride B->C Ac₂O, heat D Cyclic Imide C->D NH₃ (or equiv.) E 2,3,4,5-Tetrahydro-1H-1,5- methanobenzo[d]azepine D->E LiAlH₄ F Target Lactam E->F RuCl₃, NaIO₄

Caption: Synthetic scheme for Pathway 1 starting from 2,3-dioxobenzonorbornene.

Causality Behind Experimental Choices

This synthetic strategy is predicated on the early installation of the bridged carbocyclic framework. The choice to start with 2,3-dioxobenzonorbornene allows for a straightforward oxidative cleavage to unmask a dicarboxylic acid on the correctly configured cis-fused five-membered ring. The subsequent steps are designed to build the azepine ring system through robust and high-yielding cyclization and reduction reactions.

The final oxidation of the parent amine to the target lactam is a critical step. A ruthenium-catalyzed oxidation is chosen for its high selectivity for the carbon alpha to the nitrogen, minimizing over-oxidation or side reactions.[1]

Detailed Experimental Protocol

Step 1: Oxidative Cleavage to cis-1,3-Indandicarboxylic Acid

  • To a solution of 2,3-dioxobenzonorbornene (1.0 equiv) in acetic acid, add hydrogen peroxide (30% aq., 3.0 equiv).

  • Heat the mixture at 80°C for 4 hours.

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield cis-1,3-indandicarboxylic acid.

Step 2: Formation of the Cyclic Anhydride

  • Suspend the dicarboxylic acid (1.0 equiv) in acetic anhydride (5.0 equiv).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • Triturate the residue with diethyl ether and collect the solid by filtration to obtain the cyclic anhydride.

Step 3: Imide Synthesis

  • Heat the anhydride (1.0 equiv) with urea (1.2 equiv) at 150-160°C for 30 minutes.

  • Cool the reaction mixture and recrystallize from ethanol to afford the cyclic imide.

Step 4: Reduction to the Parent Amine

  • In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LAH) (2.0 equiv) to anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C and add a solution of the cyclic imide (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aq. NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine.[2]

Step 5: Oxidation to the Target Lactam

  • To a biphasic mixture of the parent amine (1.0 equiv) in carbon tetrachloride, acetonitrile, and water (2:2:3 ratio), add sodium periodate (4.0 equiv).

  • Add a catalytic amount of ruthenium(III) chloride hydrate (0.02 equiv).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one.

Pathway 2: The 2-Indanone-Based Convergent Route

This alternative pathway employs a convergent strategy, constructing the bridged system through a Mannich reaction, followed by reduction and deprotection. This approach may offer advantages in terms of starting material availability and a potentially shorter reaction sequence.

Overall Synthetic Workflow

Pathway_2 A 2-Indanone + Benzylamine + Paraformaldehyde B N-Benzyl Bridged Ketone A->B Mannich Reaction C N-Benzyl Parent Amine B->C Wolff-Kishner Reduction D 2,3,4,5-Tetrahydro-1H-1,5- methanobenzo[d]azepine C->D H₂, Pd/C E Target Lactam D->E RuCl₃, NaIO₄

Caption: Synthetic scheme for Pathway 2 starting from 2-indanone.

Causality Behind Experimental Choices

The selection of 2-indanone as a starting material is driven by its commercial availability and cost-effectiveness. The Mannich reaction is a powerful C-C and C-N bond-forming reaction that rapidly builds molecular complexity, in this case, forming the core tricyclic structure in a single step.

The Wolff-Kishner reduction is chosen for the deoxygenation of the intermediate ketone.[3][4] Its strongly basic conditions are well-suited for this substrate, which lacks base-sensitive functional groups. An alternative would be the Clemmensen reduction, but the Wolff-Kishner often provides cleaner results for substrates of this type. The final steps involve a standard catalytic debenzylation to reveal the parent secondary amine, followed by the same selective oxidation as in Pathway 1.

Detailed Experimental Protocol

Step 1: Mannich Reaction

  • To a solution of 2-indanone (1.0 equiv) in ethanol, add benzylamine (1.1 equiv) and paraformaldehyde (2.2 equiv).

  • Heat the mixture to reflux for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-benzyl bridged ketone intermediate.

Step 2: Wolff-Kishner Reduction

  • To a solution of the N-benzyl bridged ketone (1.0 equiv) in diethylene glycol, add hydrazine hydrate (10 equiv) and potassium hydroxide (5 equiv).

  • Heat the mixture to 200°C, allowing for the distillation of water and excess hydrazine.

  • Maintain the reaction at 200°C for 6 hours.

  • Cool the reaction mixture, dilute with water, and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to obtain the N-benzyl parent amine.

Step 3: Catalytic Debenzylation

  • Dissolve the N-benzyl parent amine (1.0 equiv) in ethanol and add palladium on carbon (10 wt. %, 0.1 equiv).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate to yield 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine.

Step 4: Oxidation to the Target Lactam

  • Follow the same procedure as Step 5 in Pathway 1.

Cost-Effectiveness and Performance Comparison

To provide an objective comparison, the following table summarizes key metrics for each pathway. Costs are estimated based on typical laboratory-scale quantities from major chemical suppliers and are subject to variation.

MetricPathway 1 (Phthalimide-Derived)Pathway 2 (2-Indanone-Based)Justification
Number of Steps 54Pathway 2 is shorter, which generally translates to higher overall yield and less labor.
Key Starting Material 2,3-Dioxobenzonorbornene2-Indanone2-Indanone is significantly more common and less expensive than 2,3-dioxobenzonorbornene.[5][6]
Estimated Raw Material Cost HigherLowerThe high cost of the starting material for Pathway 1 is a major drawback. 2-Indanone and benzylamine are commodity chemicals.[5][6][7][8][9][10]
Reagent Hazards High (LiAlH₄ is pyrophoric)Moderate (Hydrazine is toxic and corrosive)Both pathways use hazardous reagents requiring careful handling. LAH is arguably more acutely dangerous to handle.
Scalability ModerateGoodThe Mannich reaction in Pathway 2 is generally more amenable to large-scale synthesis than the LAH reduction and initial oxidative cleavage of Pathway 1.
Overall Yield (Estimated) LowerHigherShorter synthetic sequences typically result in higher overall yields. The multi-step nature of Pathway 1 will likely lead to greater product loss.
Purification Multiple chromatographic stepsMultiple chromatographic stepsBoth pathways require chromatographic purification at several stages, making them comparable in this regard.

Conclusion and Recommendation

Based on this analysis, Pathway 2, the 2-Indanone-Based Convergent Route, emerges as the more cost-effective and practical approach for the synthesis of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one.

The primary advantages of Pathway 2 are its shorter length, the use of readily available and inexpensive starting materials, and its greater potential for scalability. While the Wolff-Kishner reduction requires high temperatures and careful handling of hydrazine, it is a robust and reliable transformation. The Mannich reaction provides a convergent and efficient means to construct the complex tricyclic core.

Pathway 1, while chemically sound, is hampered by the high cost and limited availability of its starting material, 2,3-dioxobenzonorbornene. Furthermore, the use of pyrophoric lithium aluminum hydride presents a significant safety consideration, particularly on a larger scale.

For researchers embarking on the synthesis of this or related scaffolds, the 2-indanone route offers a more economical and efficient entry point, conserving both time and resources while providing a reliable supply of the target molecule for further investigation.

References

  • Freed, M. E., Potoski, J. R., & Conklin, G. L. (1971). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 14(7), 675–677. [Link]

  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870–873. [Link]

  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422. [Link]

  • Gattermann, L., & Wieland, H. (1937). Laboratory Methods of Organic Chemistry. Macmillan.
  • Carlsson, S., & Carlsson, A. (1990). Catalytic transfer hydrogenation in organic synthesis. Synthesis, 1990(05), 413-425.
  • Oakwood Chemical. (n.d.). 2-Indanone product page. Retrieved February 7, 2026, from [Link]

  • Oakwood Chemical. (n.d.). Benzylamine product page. Retrieved February 7, 2026, from [Link]

Sources

A Comparative Guide to the Pharmacokinetic Properties of Benzo[d]azepinone Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the pharmacokinetic properties of various benzo[d]azepinone derivatives, a class of compounds with significant therapeutic potential. By delving into their absorption, distribution, metabolism, and excretion (ADME) profiles, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of bringing these molecules from the bench to the clinic. This document emphasizes the causal relationships between chemical structure and pharmacokinetic behavior, supported by experimental data and established methodologies.

The Benzo[d]azepinone Scaffold: A Privileged Structure in Medicinal Chemistry

The benzo[d]azepinone core is a bicyclic heterocyclic system that has garnered substantial interest in drug discovery due to its versatile pharmacological activities. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as vasopressin receptor antagonists, anticancer agents, and modulators of other important biological targets. A notable example is tolvaptan, a selective vasopressin V2-receptor antagonist used in the treatment of hyponatremia. The pharmacokinetic profile of any drug candidate is a critical determinant of its clinical success, and for benzo[d]azepinone derivatives, understanding how structural modifications impact ADME properties is paramount.

Decoding the Pharmacokinetic Puzzle: Key Parameters and Experimental Evaluation

The journey of a drug through the body is a complex process governed by its physicochemical properties. For benzo[d]azepinone derivatives, a thorough in vitro and in vivo characterization is essential to predict their in vivo performance.

In Vitro Assessment: The Foundation of Pharmacokinetic Profiling

Early-stage drug discovery relies heavily on a battery of in vitro assays to rapidly assess the ADME properties of novel compounds. These assays are crucial for identifying potential liabilities and guiding synthetic efforts toward molecules with more favorable pharmacokinetic characteristics.

Experimental Protocol: Caco-2 Permeability Assay for Intestinal Absorption Screening

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Objective: To predict the in vivo intestinal absorption of a compound.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

    • Assay Initiation: The test compound is added to the apical (AP) side of the cell monolayer (representing the intestinal lumen).

    • Sampling: Samples are collected from the basolateral (BL) side (representing the blood) at various time points.

    • Quantification: The concentration of the compound in the AP and BL compartments is determined by LC-MS/MS.

    • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

High Papp values are generally indicative of good intestinal absorption.

Experimental Protocol: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, the major drug-metabolizing enzymes in the liver.

  • Objective: To determine the intrinsic clearance of a compound.

  • Methodology:

    • Incubation: The test compound is incubated with HLM and NADPH (a cofactor for CYP enzymes) at 37°C.

    • Time Points: Aliquots are taken at various time points and the reaction is quenched.

    • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

A short half-life in this assay suggests that the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action in vivo.

In Vivo Evaluation: The Whole-Animal Perspective

Following promising in vitro data, pharmacokinetic studies in animal models are conducted to understand the compound's behavior in a complete biological system.

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Objective: To determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.

  • Methodology:

    • Dosing: The compound is administered to rodents (e.g., rats, mice) via intravenous (IV) and oral (PO) routes.

    • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

    • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is measured using LC-MS/MS.

    • Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate the relevant parameters.

Comparative Pharmacokinetics of Benzo[d]azepinone Derivatives

The following table summarizes the pharmacokinetic properties of representative benzo[d]azepinone derivatives, highlighting the impact of structural modifications.

DerivativeKey Structural FeaturesOral Bioavailability (%)Plasma Protein Binding (%)Major Metabolic PathwaysKey Pharmacokinetic Insights
Tolvaptan Methyl and chloro substitutions on the benzoyl moiety~40>98Hydroxylation, N-dealkylation (CYP3A4 mediated)Moderate bioavailability due to first-pass metabolism. High protein binding limits its free concentration.
Lixivaptan Modified side chainData not readily available in comparative formatHighPrimarily hepatic metabolismInvestigated for hyponatremia; structural changes aimed at altering receptor selectivity and PK profile.
Satavaptan Different heterocyclic system attached to the coreData not readily available in comparative formatHighHepatic metabolismDeveloped as a vasopressin V2 receptor antagonist.

Note: Comprehensive, directly comparative public data for a wide range of benzo[d]azepinone derivatives is often limited due to the proprietary nature of drug development. The data presented is based on publicly available information for approved or late-stage clinical candidates.

Structure-Pharmacokinetic Relationships: Guiding a More Rational Drug Design

The pharmacokinetic profiles of benzo[d]azepinone derivatives are intricately linked to their chemical structures. Understanding these relationships is crucial for designing next-generation compounds with improved drug-like properties.

  • Lipophilicity: Increasing the lipophilicity of the molecule can enhance its membrane permeability and absorption. However, excessive lipophilicity can lead to increased metabolic clearance and off-target effects.

  • Metabolic Soft Spots: The identification of metabolically labile sites on the benzo[d]azepinone scaffold is critical. Modification of these positions, for instance, by introducing fluorine atoms, can block metabolism and improve metabolic stability.

  • Plasma Protein Binding: The high plasma protein binding observed for many benzo[d]azepinone derivatives is a characteristic to be mindful of. While it can prolong the half-life, it also reduces the free concentration of the drug available to interact with its target.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a simplified metabolic pathway.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Modeling Caco-2 Permeability Caco-2 Permeability LC-MS/MS Quantification LC-MS/MS Quantification Caco-2 Permeability->LC-MS/MS Quantification HLM Stability HLM Stability HLM Stability->LC-MS/MS Quantification Plasma Protein Binding Assay Plasma Protein Binding Assay Plasma Protein Binding Assay->LC-MS/MS Quantification Rodent PK Study (IV & PO) Rodent PK Study (IV & PO) Rodent PK Study (IV & PO)->LC-MS/MS Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Quantification->Pharmacokinetic Modeling

Caption: A typical workflow for the pharmacokinetic characterization of novel compounds.

metabolic_pathway Parent Drug (Benzo[d]azepinone Derivative) Parent Drug (Benzo[d]azepinone Derivative) Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) Parent Drug (Benzo[d]azepinone Derivative)->Phase I Metabolism (CYP450) Oxidized Metabolites Oxidized Metabolites Phase I Metabolism (CYP450)->Oxidized Metabolites Phase II Metabolism (e.g., UGTs) Phase II Metabolism (e.g., UGTs) Oxidized Metabolites->Phase II Metabolism (e.g., UGTs) Conjugated Metabolites (More water-soluble) Conjugated Metabolites (More water-soluble) Phase II Metabolism (e.g., UGTs)->Conjugated Metabolites (More water-soluble) Excretion (Urine, Feces) Excretion (Urine, Feces) Conjugated Metabolites (More water-soluble)->Excretion (Urine, Feces)

assessing the scalability of alternative synthetic methods for Varenicline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Scalable Synthetic Methods for Varenicline Intermediates

Varenicline, marketed as Chantix®, is a first-line pharmacotherapy for smoking cessation.[1][2] Its unique mechanism as a partial agonist of the α4β2 nicotinic acetylcholine receptor allows it to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine.[1] The growing demand for this therapeutic necessitates robust, cost-effective, and scalable synthetic routes. A critical analysis of the synthesis of its key intermediates is paramount for achieving industrial-scale production.

This guide provides an in-depth comparison of alternative synthetic methods for crucial Varenicline intermediates. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Key Intermediates and Strategic Considerations

The synthesis of Varenicline hinges on the efficient construction of its complex tetracyclic core. The most pivotal intermediate, from which the final pyrazino-annulation is typically achieved, is the protected diamine, 1-(4,5-Diamino-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone (Compound X) . The scalability of the entire Varenicline synthesis is largely dictated by the efficiency of the route to this intermediate and its precursors.

Several synthetic strategies have been developed, each with distinct advantages and drawbacks concerning scalability, cost, safety, and environmental impact. Many early routes suffered from the use of hazardous reagents, high costs, and low yields, making them unsuitable for large-scale operations.[3][4]

Comparative Analysis of Synthetic Pathways

Route 1: The Original Grignard-Diels-Alder Approach

The initial synthesis of Varenicline, and a common foundation for many subsequent modifications, begins with a Grignard reaction followed by a Diels-Alder cycloaddition.[5] This pathway establishes the foundational tricyclic core of the molecule.

Workflow of the Grignard-Diels-Alder Route

A 2-Bromofluorobenzene C Diels-Alder Adduct A->C Mg, THF B Cyclopentadiene B->C Diels-Alder D Diol Intermediate C->D OsO4 (cat.), NMO E Dialdehyde D->E NaIO4 F Protected Amine E->F 1. Benzylamine, NaBH(OAc)3 2. H2, Pd(OH)2 3. (CF3CO)2O G Dinitro Intermediate F->G HNO3, TfOH H Key Diamine (X) G->H H2, Pd/C

Caption: Key transformations in the original Varenicline synthesis.

Scalability Assessment:

  • Grignard Reaction & Diels-Alder: The initial steps involve the formation of a Grignard reagent from 2-bromofluorobenzene, which then reacts with cyclopentadiene.[5] While effective, Grignard reactions can be challenging to initiate and control on a large scale due to their exothermic nature and sensitivity to moisture.[6] The use of 1,2-dibromoethane as an initiator is a safer alternative to more pyrophoric reagents like ethyl magnesium bromide.[6]

  • Dihydroxylation & Cleavage: The subsequent dihydroxylation using a catalytic amount of osmium tetroxide, while high-yielding (89%), presents a significant scalability challenge due to the high toxicity and cost of osmium.[5] The oxidative cleavage with sodium periodate is a more straightforward step.

  • Reductive Amination & Protection: The formation of the protected amine via reductive amination with benzylamine, followed by debenzylation and protection with a trifluoroacetyl group, is a multi-step sequence that adds to the overall process complexity.[5]

  • Nitration and Reduction: The dinitration step requires a potent and hazardous mixture of nitric acid and trifluoromethanesulfonic acid.[5] The final reduction of the dinitro compound to the key diamine intermediate is typically achieved through catalytic hydrogenation.[7]

Route 2: Improved Processes Focusing on Safety and Efficiency

Recognizing the limitations of the original route, several improved processes have been developed, primarily focusing on replacing hazardous reagents and streamlining the synthesis.

Key Improvements:

  • Cyclization with Glyoxal Derivatives: A significant improvement involves the cyclization of the key diamine intermediate (X) . Instead of using glyoxal sodium bisulfite, which can lead to deprotection and lower yields, direct condensation with aqueous glyoxal in a protic solvent has been shown to be effective.[8] Another alternative is the use of haloacetaldehydes, which can also yield the desired tetracyclic product.[4]

  • Purification Strategies: A major bottleneck in large-scale synthesis is the reliance on column chromatography for purification.[6] Newer processes have focused on developing crystallization-based purifications for key intermediates, which are more cost-effective and scalable.[9] For example, crystallizing certain intermediates from an organic solvent has been shown to significantly improve purity from ~90% to over 98%.[9]

ParameterOriginal Grignard-Diels-Alder RouteImproved Processes
Key Reagents Osmium tetroxide, Grignard reagents, potent nitrating agents[5]Safer Grignard initiators, alternative cyclization agents (glyoxal, haloacetaldehyde)[4][6]
Safety Concerns High toxicity of OsO4, pyrophoric reagents, strong acids[3][5]Reduced use of highly toxic and pyrophoric materials[4][6]
Purification Often requires column chromatography[6]Emphasis on crystallization for purification[9]
Overall Yield Moderate, with potential for yield loss in multiple steps[5]Generally higher due to optimized steps and reduced side reactions[3][4]
Scalability Challenging due to safety and cost of reagents[3]More amenable to large-scale production[4][6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation to the Key Diamine Intermediate (X)

This protocol describes the reduction of the dinitro intermediate to the crucial diamine precursor.

Procedure:

  • To a solution of 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone in methanol (95%), add 10% (w/w) of a 20% Palladium on carbon catalyst.

  • Pressurize the reaction vessel with hydrogen gas to 45 psi.

  • Stir the mixture vigorously at room temperature for approximately 2.5 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Rinse the celite pad with additional methanol.

  • Concentrate the combined filtrate under reduced pressure to yield the crude diamine product, which can often be used in the next step without further purification.[7]

Protocol 2: Improved Cyclization with Aqueous Glyoxal

This protocol details the formation of the tetracyclic core from the diamine intermediate.

Procedure:

  • Dissolve the diamine intermediate, 1-(4,5-Diamino-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone, in a suitable solvent such as methanol or a mixture of isopropanol and water.[5][10]

  • Add a 40% aqueous solution of glyoxal to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours.[5]

  • Monitor the reaction for the formation of the trifluoroacetyl-protected Varenicline.

  • Upon completion, the product can be isolated by extraction and purified by crystallization or by proceeding directly to the deprotection step.[10]

Logical Relationships in Process Improvement

The evolution of Varenicline synthesis demonstrates a clear progression towards more scalable and industrially viable processes.

cluster_0 Early Stage Synthesis cluster_1 Scalable Process Development A Hazardous Reagents (e.g., OsO4, strong nitrating agents) D Safer Reagent Substitution (e.g., alternative Grignard initiators) A->D B Complex Purifications (Chromatography) E Crystallization-Based Purification B->E C Moderate Yields & High Cost G Improved Yields, Reduced Cost & Enhanced Safety C->G D->G E->G F Streamlined Reactions (e.g., direct glyoxal condensation) F->G

Caption: Progression from early-stage challenges to scalable solutions.

Conclusion and Future Perspectives

The synthetic routes to Varenicline intermediates have evolved significantly, driven by the need for safer, more cost-effective, and environmentally friendly manufacturing processes. While the original Grignard-Diels-Alder approach provided the initial blueprint, its scalability was hampered by hazardous reagents and complex purifications. Subsequent innovations have successfully addressed many of these challenges by introducing safer alternatives, streamlining reaction sequences, and replacing chromatographic purifications with more scalable crystallization methods.

Future research in this area will likely focus on further process intensification, such as the development of continuous flow reactors for hazardous reactions, and the exploration of novel catalytic systems to improve efficiency and reduce waste. The ultimate goal remains the development of a truly green and economically viable synthesis that can meet the global demand for this important smoking cessation aid.

References

  • Dr. Reddy's Laboratories Ltd. (2012). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. U.S.
  • Dr. Reddy's Laboratories Ltd. (2010). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • Apotex Pharmachem Inc. (2009). Processes for the preparation of varenicline and intermediates thereof.
  • Esteve Quimica, S.A. (2009). Improved processes for the synthesis of varenicline l-tartrate.
  • Macleods Pharmaceuticals Limited. (2023). Tablet comprising varenicline and process of preparation thereof.
  • Gourdet, G. T., & Howard, L. (2012). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 7(8), 731-742.
  • Coe, J. W., et al. (2007). Case History: Chantix™/Champix™ (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. In Annual Reports in Medicinal Chemistry (Vol. 42, pp. 3-15). Academic Press.
  • New Drug Approvals. (n.d.). Varenicline. Retrieved from [Link]

  • Xu, H., Quan, J. C., Xu, J., Chen, J., & Wang, J. T. (2008). 1-(4,5-Diamino-10-aza-tricyclo-[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2425.
  • Ajanta Pharma Ltd. (n.d.). An Improved Process For The Preparation Of Varenicline Tartrate. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a novel chemical entity extends far beyond the synthesis and application stages. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one, a unique bridged benzazepine lactam. Given that this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related compounds, fundamental chemical principles of lactams and benzazepines, and the overarching guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Our core philosophy is one of proactive risk management. In the absence of specific toxicological and environmental data, we must treat the compound with a high degree of caution, ensuring the safety of personnel and the preservation of our environment.

Part 1: Presumptive Hazard Assessment & Core Principles

The structure of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one incorporates a benzazepine core, a bridged aliphatic system, and a lactam functional group. While specific toxicity data is unavailable, studies on various benzazepine derivatives indicate a wide range of biological activities, with some exhibiting central nervous system effects.[1][2] The lactam functionality, particularly in a strained bridged system, can be susceptible to hydrolysis.[3][4] Therefore, we will operate under the assumption that this compound is:

  • Potentially Bioactive and Toxic: Handle with care to avoid ingestion, inhalation, or skin contact.

  • An Environmental Hazard: Prevent release into the sanitary sewer or the general environment.[5]

  • Subject to Hazardous Waste Regulations: All disposal must comply with local, state, and federal regulations.[6]

The foundational principle of laboratory waste management is that the generator of the waste is responsible for its safe disposal from "cradle to grave." Evaporation is not an acceptable method of disposal for hazardous chemicals.[7][8]

Part 2: Personnel Protection & Spill Management

Before handling the compound in any form, including for disposal, ensuring adequate personal protective equipment (PPE) is paramount.

Table 1: Recommended Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against accidental splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption. Check chemical compatibility charts for specific solvents used.[9]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.For handling the solid or preparing solutions to prevent inhalation of dust or aerosols.
Spill & Emergency Procedures

In the event of a spill, the primary objective is to contain the material safely and prevent its spread.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as detailed in Table 1.

  • Containment & Cleanup:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust generation. Carefully sweep the material into a designated hazardous waste container.

    • For Solutions: Cover with a suitable absorbent material. Once absorbed, collect the material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated absorbents in a dedicated, sealed container labeled for solid chemical waste.

  • Liquid Waste: Collect solutions of the compound in a dedicated, sealed container labeled for liquid chemical waste. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers). Aqueous and organic solvent waste should be collected separately.[8]

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container for chemical contamination.

Step 2: Waste Container Management
  • Container Selection: Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) is generally a good choice for both solid and liquid organic waste. The original container of the chemical can be an ideal choice if it's in good condition.[7]

  • Labeling: This is a critical step. Since a specific SDS is not available, the container must be labeled as "Hazardous Waste" and clearly state the full chemical name: "4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one ". Avoid using abbreviations or chemical structures.[10][11] The label should also include the names of any solvents and their approximate concentrations.

  • Container Status: Keep the waste container closed at all times except when adding waste. This prevents the release of vapors and potential spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a secondary containment bin to catch any potential leaks.

  • Segregated from incompatible chemicals.

Step 4: Arranging for Disposal

The primary and most highly recommended disposal route is through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Once the waste container is nearly full (e.g., 80% capacity) or has been accumulating for a predetermined time (often 6-12 months, check institutional policy), contact your EHS office to schedule a pickup.[12]

  • Documentation: Complete any required waste pickup forms, ensuring all information is accurate.

  • Professional Disposal: The licensed waste vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration.

The following diagram illustrates the decision-making process for the disposal of this research chemical.

DisposalWorkflow cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway A Acquire Compound B Review Available Data (Analogs, Functional Groups) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Generate Waste (Solid, Liquid, Sharps) C->D E Select Compatible Container D->E F Label Clearly with Full Chemical Name 'Hazardous Waste' E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup G->H I Waste collected by Licensed Disposal Vendor H->I J Transport to TSDF (Incineration) I->J K End of Lifecycle

Caption: Disposal workflow for 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one.

Part 4: Chemical Inactivation - An Expert's Perspective

For research chemicals, direct disposal via a licensed vendor is the gold standard. However, for the sake of scientific completeness, we can discuss potential inactivation chemistry. This should only be considered by experienced chemists after a thorough risk assessment and small-scale validation, and it does not replace the need for compliant disposal of the resulting waste stream.

The lactam (cyclic amide) is the most reactive functional group in the target molecule. Bridged lactams, due to potential ring strain, can be more susceptible to hydrolysis than their acyclic counterparts.[3]

Potential Inactivation via Hydrolysis

Hydrolysis of the lactam bond would open the ring to form an amino acid derivative, which may be less toxic. This can be achieved under acidic or basic conditions.

Hydrolysis Compound 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one (Lactam) Hydrolysis Acid or Base Hydrolysis (e.g., HCl or NaOH) + Heat Compound->Hydrolysis Product Ring-Opened Amino Acid Derivative Hydrolysis->Product

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one
Reactant of Route 2
4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.